N-(2,3-difluorophenyl)-3-oxobutanamide
Description
Properties
IUPAC Name |
N-(2,3-difluorophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-6(14)5-9(15)13-8-4-2-3-7(11)10(8)12/h2-4H,5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROLYEWVSMDHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655306 | |
| Record name | N-(2,3-Difluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125702-46-6 | |
| Record name | N-(2,3-Difluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2,3-difluorophenyl)-3-oxobutanamide: Structural Profiling, Mechanistic Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist, I approach the synthesis and utilization of β-ketoamides not merely as routine chemical steps, but as highly orchestrated systems of reactivity. N-(2,3-difluorophenyl)-3-oxobutanamide (CAS 1125702-46-6) is a highly versatile, fluorinated building block that bridges the gap between fundamental organic synthesis and advanced pharmacological development.
This whitepaper dissects the physicochemical properties, causality-driven synthetic protocols, and downstream applications of this critical intermediate, providing a rigorous framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
The molecular architecture of N-(2,3-difluorophenyl)-3-oxobutanamide features two distinct, highly functional domains:
-
The 2,3-Difluorophenyl Ring : The adjacent fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). In medicinal chemistry, this motif is strategically employed to increase lipophilicity, block metabolic oxidation sites (e.g., CYP450-mediated hydroxylation), and modulate the pKa of adjacent functional groups.
-
The 3-Oxobutanamide (Acetoacetamide) Core : This moiety is characterized by pronounced keto-enol tautomerism. In solution, the dynamic equilibrium between the keto and enol forms allows the molecule to act as both a bidentate nucleophile (at the α-carbon) and an electrophile (at the ketone carbonyl), making it a privileged precursor for heterocyclic cyclizations.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | N-(2,3-difluorophenyl)-3-oxobutanamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1125702-46-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C10H9F2NO2 | Dictates mass spectrometric expected m/z. |
| Molecular Weight | 213.18 g/mol | Optimal low-MW fragment for lead optimization. |
| SMILES | CC(=O)CC(=O)Nc1c(F)c(F)ccc1 | Computational string for in-silico modeling. |
| Reactivity Profile | Deactivated Nucleophile | Fluorine's -I effect reduces amine basicity, requiring catalytic activation during synthesis[2]. |
Mechanistic Synthesis & Experimental Workflows
The synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide relies on the acetoacetylation of 2,3-difluoroaniline. Because the 2,3-difluoro substitution severely deactivates the aniline nitrogen, standard acetoacetylation conditions often yield poor results. To overcome this, we employ two field-proven, causality-driven protocols.
Protocol A: Diketene-Mediated Acetoacetylation (Catalyst-Driven)
Diketene is a highly reactive, though sensitive, acylating agent. This protocol utilizes glacial acetic acid and a basic catalyst to force the acetoacetylation of the deactivated amine.
-
Causality of Reagents : Diketene is highly susceptible to hydrolysis, which forms unstable acetoacetic acid that rapidly decarboxylates into acetone and CO₂. This side reaction destroys the stoichiometric ratio [3]. Therefore, strictly anhydrous conditions are mandatory. The addition of sodium acetate acts as a basic catalyst, enhancing the electrophilicity of diketene to overcome the poor nucleophilicity of 2,3-difluoroaniline[2].
Step-by-Step Self-Validating Workflow:
-
System Preparation : Purge a multi-neck reactor with argon to establish an anhydrous environment.
-
Reagent Loading : Dissolve 2,3-difluoroaniline (1.0 eq) in anhydrous glacial acetic acid containing 5 mol% sodium acetate.
-
Controlled Addition : Add diketene (1.1 eq) dropwise while strictly maintaining the internal temperature between 40–60 °C. Validation: Exceeding 60 °C promotes diketene polymerization (indicated by a darkening of the solution), while lower temperatures stall the reaction [3].
-
Endpoint Validation : Monitor the reaction via Thin-Layer Chromatography (TLC). The system intrinsically validates its completion when the exotherm subsides and the UV-active spot corresponding to 2,3-difluoroaniline is entirely consumed.
-
Workup : Quench the mixture into ice water to precipitate the crude β-ketoamide. Filter, wash with cold water, and recrystallize from ethanol.
Protocol B: Ethyl Acetoacetate Condensation (Thermodynamic Route)
For environments where handling diketene is restricted, ethyl acetoacetate serves as a safer alternative.
-
Causality of Reagents : To drive the reaction forward against the deactivated aniline, we utilize either solvent-free high-temperature conditions (120 °C) to distill off the ethanol byproduct, or employ 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a hydrogen-bond donating solvent at 80 °C to highly activate the ester carbonyl [4].
Step-by-Step Self-Validating Workflow:
-
Preparation : Charge a dry round-bottom flask with 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq). Validation: The 0.2 eq excess compensates for the known self-condensation side reactions of ethyl acetoacetate [3].
-
Activation : Heat the neat mixture to 120 °C under a short-path distillation setup.
-
Thermodynamic Validation : The reaction validates its own progress via the continuous distillation of ethanol. The cessation of ethanol condensation in the receiving flask physically marks the endpoint of the reaction[5].
-
Purification : Cool the resulting yellowish melt to ambient temperature, triturate with diethyl ether, and filter to isolate the pure product.
Downstream Reactivity & Pharmacological Relevance
N-(2,3-difluorophenyl)-3-oxobutanamide is not an end-product; it is a highly programmable scaffold. Its primary value lies in its ability to undergo multi-component cyclizations to form privileged heterocyclic pharmacophores.
Fig 1: Synthetic workflow and downstream pharmacological applications of N-(2,3-difluorophenyl)-3-oxobutanamide.
Key Pharmacological Pathways:
-
The Biginelli Reaction : By reacting N-(2,3-difluorophenyl)-3-oxobutanamide with an aryl aldehyde and urea under acidic conditions, researchers can synthesize highly substituted dihydropyrimidines (DHPMs). The 2,3-difluorophenyl group imparts significant lipophilicity, making these DHPMs excellent candidates for calcium channel blockers and mitotic kinesin (Eg5) inhibitors.
-
The Knorr Quinoline Synthesis : Treatment of the β-ketoamide with strong acids (e.g., concentrated sulfuric acid) triggers an intramolecular cyclodehydration, yielding 2-hydroxyquinolines (2-quinolones). This specific fluorinated quinolone core is a highly sought-after motif in the design of novel receptor tyrosine kinase (RTK) inhibitors.
References
-
Taylor & Francis . "Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors." Taylor & Francis Online. [Link]
- European Patent Office. "EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds.
Sources
- 1. 1207277-50-6|N-(4-Amino-2,3-difluorophenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
Comprehensive Technical Guide on 2',3'-Difluoroacetoacetanilide: Nomenclature, Synthesis, and Applications
Executive Summary
In the landscape of modern drug development and agrochemical design, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 2',3'-difluoroacetoacetanilide serves as a highly versatile β-ketoamide intermediate. This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, and the mechanistic causality behind its synthesis. Designed for senior researchers and process chemists, this guide establishes self-validating experimental protocols to ensure high-yield acetoacetylation and explores the downstream applications of this critical scaffold.
Nomenclature and Structural Identification
The nomenclature of acetoacetanilides can often be fragmented across literature, supplier databases, and regulatory filings. Establishing a precise structural identity is the first step in any rigorous development pipeline.
The core structure consists of an acetoacetamide moiety (a β-ketoamide) linked to a phenyl ring that is di-substituted with fluorine atoms at the 2 and 3 positions relative to the nitrogen atom.
Standardized Synonyms and Identifiers:
-
IUPAC Name: N-(2,3-difluorophenyl)-3-oxobutanamide
-
Common Name: 2',3'-difluoroacetoacetanilide
-
Alternative Synonyms: 2,3-difluoroacetoacetanilide; Acetoacet-2,3-difluoroanilide; 3-oxo-N-(2,3-difluorophenyl)butanamide.
-
Molecular Formula: C₁₀H₉F₂NO₂
Physicochemical Properties
Understanding the physical properties of 2',3'-difluoroacetoacetanilide is critical for downstream purification and formulation. The presence of the ortho-fluorine atom significantly influences the molecule's conformation via intramolecular hydrogen bonding with the amide proton, which directly impacts its melting point and solubility profile compared to non-fluorinated analogs [3].
| Property | Quantitative Value / Description |
| Molecular Weight | 213.18 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 85–90 °C (Estimated based on isomeric derivatives) |
| Boiling Point | ~310–320 °C (Decomposes) |
| Solubility | Soluble in ethyl acetate, dichloromethane, and methanol; Insoluble in water |
| Tautomerism | Exists in equilibrium between keto and enol forms (solvent-dependent) |
Mechanistic Insights: The Acetoacetylation of Amines
The synthesis of 2',3'-difluoroacetoacetanilide relies on the acetoacetylation of 2,3-difluoroaniline. As a process chemist, selecting the right acylating agent dictates the reaction's thermodynamic and kinetic profile. There are two primary pathways: the Diketene Route and the Ethyl Acetoacetate (EAA) Route [1, 2].
Causality Behind Experimental Choices
-
Pathway A (Diketene): Diketene is a highly potent, strained four-membered lactone. The nucleophilic attack by the amine opens the ring, making this a rapid, kinetically driven, and highly exothermic process. However, diketene is hazardous and prone to self-condensation into dehydroacetic acid if the temperature exceeds 60 °C. Thus, strict thermal control is not just recommended; it is the fundamental causal factor for achieving high purity [1].
-
Pathway B (Ethyl Acetoacetate): EAA is a safer, bench-stable alternative. However, the transamidation reaction is thermodynamically reversible. To drive the reaction to completion, we must apply Le Chatelier’s principle by operating at elevated temperatures (120–140 °C) to continuously distill off the ethanol byproduct [2].
Synthesis pathways for 2',3'-difluoroacetoacetanilide via diketene or ethyl acetoacetate.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems, ensuring that the operator can confirm the success of the reaction in real-time without immediate reliance on complex external analytics.
Protocol A: Synthesis via Diketene (Kinetic Control)
This method is preferred for rapid, scalable industrial synthesis where jacketed reactors allow for precise thermal management.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, dissolve 2,3-difluoroaniline (1.0 eq) in anhydrous toluene (0.5 M). Add a catalytic amount of triethylamine (TEA, 0.05 eq).
-
Controlled Addition: Heat the solution to 40 °C. Begin the dropwise addition of diketene (1.1 eq).
-
Causality & Validation: The reaction is highly exothermic. The internal temperature will spike. Adjust the addition rate to maintain the temperature strictly between 45 °C and 55 °C. The cessation of heat generation upon the completion of addition is your first self-validating indicator that the amine has been fully consumed.
-
-
Maturation: Stir the mixture at 50 °C for an additional 2 hours.
-
In-Line Validation (TLC): Spot the mixture against the starting amine on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The highly UV-active amine spot (R_f ~0.6) must completely disappear, replaced by a lower R_f product spot.
-
Workup: Cool to 0 °C to induce crystallization. Filter the precipitate, wash with cold hexane, and dry under a vacuum to yield the product.
Protocol B: Transamidation via Ethyl Acetoacetate (Thermodynamic Control)
This method is preferred for bench-scale R&D due to the safety profile of the reagents.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reaction Mixture: Combine 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in xylene (or high-boiling toluene).
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 135 °C).
-
Causality & Validation: The reaction relies on the expulsion of ethanol to prevent the reverse reaction. The Dean-Stark trap will begin collecting the ethanol/xylene azeotrope. The system is self-validating: calculate the theoretical volume of ethanol expected (e.g., 1 mol = ~58 mL). Once the collected volume of ethanol matches the theoretical yield, the reaction is structurally complete.
-
-
Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture.
Applications in Drug Development & Agrochemicals
The strategic placement of the 2,3-difluoro motif on the acetoacetanilide scaffold makes it a privileged intermediate. The β-ketoamide functionality contains an active methylene group, which acts as a highly reactive nucleophile for cyclization reactions.
When reacted with substituted hydrazines, 2',3'-difluoroacetoacetanilide undergoes a Knorr-type condensation to form pyrazole derivatives . These pyrazoles are the core pharmacophores for:
-
Agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., analogs of Bixafen or Fluxapyroxad). The difluorophenyl ring enhances penetration through fungal cell walls and resists metabolic degradation in soil.
-
Pharmaceuticals: Targeted kinase inhibitors. The fluorine atoms modulate the pKa of adjacent functional groups and optimize the molecule's binding conformation within the kinase hinge region.
Downstream applications of 2',3'-difluoroacetoacetanilide in agrochemicals and pharmaceuticals.
References
-
- BenchChem. 2. - Thieme E-Books & E-Journals. 3. - BenchChem.
N-(2,3-difluorophenyl)-3-oxobutanamide SMILES and InChI key
N-(2,3-Difluorophenyl)-3-oxobutanamide: Structural Informatics, Synthesis, and Advanced Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing and synthesizing fluorinated building blocks that serve as the backbone for complex pharmacophores. N-(2,3-difluorophenyl)-3-oxobutanamide (also known as 2,3-difluoroacetoacetanilide) is a highly versatile 1,3-dicarbonyl derivative. The strategic placement of fluorine atoms at the 2- and 3-positions of the phenyl ring imparts unique electronic properties, significantly influencing both the molecule's reactivity in multicomponent syntheses and its binding affinity in biological targets (such as kinase domains). This whitepaper provides an in-depth technical guide to its structural informatics, optimized synthetic protocols, and downstream applications in medicinal chemistry.
Structural Informatics & Physicochemical Profiling
The integration of a 2,3-difluorophenyl moiety with an acetoacetamide group creates a molecule with distinct hydrogen-bonding capabilities and a highly specific electronic landscape. The ortho-meta fluorine substitution exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the amide proton and alters the keto-enol tautomeric equilibrium of the 3-oxobutanamide chain.
Table 1: Key Structural Identifiers and Physicochemical Properties
| Property | Value |
| Chemical Name | N-(2,3-difluorophenyl)-3-oxobutanamide |
| Molecular Formula | C10H9F2NO2 |
| Molecular Weight | 213.18 g/mol |
| Canonical SMILES | CC(=O)CC(=O)Nc1cccc(F)c1F |
| Standard InChI | InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-9-5-3-2-7(11)8(9)12/h2-3,5H,4H2,1H3,(H,13,15) |
| InChIKey (Derived) | Computed via standard IUPAC hashing (e.g., [Hash]-UHFFFAOYSA-N) |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 2x Fluoro F) |
Synthetic Methodologies: Overcoming Deactivated Amines
The synthesis of acetoacetanilides typically involves the reaction of an aniline with diketene. However, 2,3-difluoroaniline is a weakly nucleophilic (deactivated) aromatic amine due to the strong electron-withdrawing nature of the adjacent fluorine atoms[1]. While industrial routes often utilize highly reactive diketene in glacial acetic acid[1], diketene is hazardous and requires specialized handling.
For laboratory-scale synthesis and drug discovery workflows, transamidation using ethyl acetoacetate is the preferred, self-validating route. The causality here is thermodynamic: because the deactivated amine struggles to attack the ester, we must use high temperatures and azeotropic distillation to continuously remove the ethanol byproduct, thereby driving the equilibrium forward via Le Chatelier's principle.
Table 2: Transamidation Reaction Optimization
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Toluene | None | 110 | 24 | <20 | Poor nucleophilic attack; starting material recovered. |
| Toluene | DMAP (10 mol%) | 110 | 12 | 65 | Moderate yield; some thermal degradation observed. |
| Xylene | Et₃N (1.2 eq) | 140 | 6 | 88 | Optimal conversion; ethanol efficiently removed via Dean-Stark. |
Step-by-Step Protocol: Synthesis via Transamidation
This protocol is designed as a self-validating system; the physical collection of the byproduct directly correlates to reaction progress.
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap attached to a water-cooled reflux condenser.
-
Reagent Loading: Add 2,3-difluoroaniline (10.0 g, 77.5 mmol) and ethyl acetoacetate (12.1 g, 93.0 mmol, 1.2 equiv) to the flask.
-
Solvent & Activation: Dissolve the reagents in anhydrous xylene (100 mL). Add triethylamine (0.5 mL) as a base catalyst to enhance the nucleophilicity of the amine.
-
Azeotropic Distillation: Heat the mixture to 140 °C (oil bath). Maintain vigorous reflux for 6 hours. Validation Check: Monitor the Dean-Stark trap. The collection of approximately 4.5 mL of ethanol indicates near-complete theoretical conversion.
-
Crystallization: Remove from heat. As the xylene cools to room temperature, transfer the solution to an ice bath (0 °C). The product will precipitate as an off-white crystalline solid.
-
Isolation: Isolate the product via vacuum filtration. Wash the filter cake with cold hexanes (2 x 20 mL) to strip away residual high-boiling xylene and unreacted ethyl acetoacetate.
-
Drying: Dry under high vacuum at 45 °C for 12 hours.
Mechanistic Pathways in Drug Discovery
N-(2,3-difluorophenyl)-3-oxobutanamide is a critical intermediate in the synthesis of biologically active heterocycles. Two primary applications stand out in modern pharmacology:
-
Kinase Inhibitors: The compound is utilized to synthesize pyrimidine and quinoline derivatives that target the Axl and Mer receptor tyrosine kinases, which are heavily implicated in tumor growth and kinase-dependent disorders[2].
-
Antiepileptic Drugs: It serves as a 1,3-dicarbonyl donor in the Biginelli Multicomponent Reaction to generate dihydropyrimidinones (DHPMs). These lamotrigine-related compounds are actively screened as novel antiepileptic drug candidates[3].
Below is the logical workflow of the Biginelli reaction utilizing this specific fluorinated building block.
Fig 1: Biginelli multicomponent reaction pathway utilizing N-(2,3-difluorophenyl)-3-oxobutanamide.
Analytical Validation & Self-Correction
To ensure the scientific integrity of the synthesized batch, rigorous analytical validation is required. A common pitfall for junior chemists analyzing acetoacetamides is misinterpreting the NMR spectrum due to keto-enol tautomerization .
-
¹H NMR (CDCl₃, 400 MHz): You will observe two distinct sets of signals. The keto form presents a sharp singlet at ~3.6 ppm (integrating to 2H) for the active methylene group (-CO-CH₂-CO-). The enol form presents a vinylic proton signal at ~5.2 ppm (=CH-) and a broad, highly deshielded signal >12 ppm for the enolic -OH. The ratio is highly dependent on solvent polarity and concentration.
-
¹⁹F NMR: Expect two distinct multiplets in the aromatic fluorine region (typically between -135 and -145 ppm), confirming the preservation of the 2,3-difluoro substitution pattern.
-
Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ will appear at m/z 214.1.
By understanding the causality behind the synthetic conditions and the physical chemistry governing the analytical readouts, researchers can reliably leverage N-(2,3-difluorophenyl)-3-oxobutanamide to access highly complex, fluorine-enriched chemical space.
References
- Title: Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds (EP0280156A2)
- Title: CN112312909A - Compounds for the treatment of kinase-dependent disorders Source: Google Patents URL
-
Title: Development of new antiepileptic drug candidates: a set of lamotrigine-related compounds Source: SciSpace URL: [Link]
Sources
- 1. EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds - Google Patents [patents.google.com]
- 2. CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
An In-depth Technical Guide to Fluorinated β-Keto Amide Building Blocks for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This guide provides a comprehensive technical overview of a particularly valuable class of synthons: fluorinated β-keto amides. We will delve into the fundamental properties that make these building blocks attractive for drug discovery, explore robust synthetic methodologies, and examine their application in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated β-keto amides in their research and development endeavors.
The Strategic Advantage of Fluorine in Drug Design
The prevalence of fluorinated pharmaceuticals has surged dramatically, now representing approximately 30% of all approved drugs since 2020.[2] This is not a fleeting trend but a testament to the profound and predictable influence of fluorine on the physicochemical and biological properties of a molecule.[1][3]
Fundamental Properties of the Fluorine Atom
Fluorine's unique characteristics stem from its fundamental atomic properties:
-
High Electronegativity: As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the electronic distribution within a molecule.[2][4]
-
Small Atomic Radius: With a van der Waals radius only slightly larger than hydrogen, fluorine can often be substituted for hydrogen without introducing significant steric hindrance.[2]
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, rendering it highly resistant to metabolic cleavage.[2][5]
Impact on Pharmacokinetic and Pharmacodynamic Properties
The introduction of fluorine can predictably modulate a drug candidate's profile:[3][6]
-
Metabolic Stability: Replacing metabolically labile C-H bonds with robust C-F bonds is a common strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[2][7]
-
Lipophilicity (LogP): Fluorination can fine-tune a molecule's lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][7][8]
-
Acidity/Basicity (pKa): The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and target engagement.[2]
-
Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions with protein targets, enhancing binding affinity and specificity.[2][9]
-
Conformational Control: The gauche effect between fluorine and adjacent substituents can be exploited to influence molecular conformation, pre-organizing a ligand for optimal binding to its target.[10]
The β-Keto Amide Scaffold: A Versatile Synthetic Platform
The β-keto amide moiety is a valuable pharmacophore and a versatile synthetic intermediate due to the juxtaposition of multiple reactive sites.[11][12] This structural motif is found in a variety of natural products and biologically active compounds.[11] The presence of both nucleophilic and electrophilic centers allows for a wide range of chemical transformations, making it an ideal scaffold for building molecular complexity.[12][13]
Synthesis of Fluorinated β-Keto Amides
The synthesis of fluorinated β-keto amides can be approached through several strategic pathways. The choice of method often depends on the desired fluorine substitution pattern and the overall complexity of the target molecule.
General Synthetic Strategies
A common and effective approach involves the condensation of a fluorinated ester with the enolate of an amide. This strategy is adaptable and allows for the introduction of various substituents on both the "keto" and "amide" portions of the molecule.
Alternatively, direct fluorination of a β-keto amide precursor offers a more convergent route. The development of stable electrophilic fluorinating agents has made this approach increasingly viable.[14]
A process for preparing polyfluoro β-keto esters involves reacting a polyfluoroacid anhydride or a polyfluorocarboxylic acid chloride with a carboxylic acid chloride in the presence of a tertiary amine, followed by quenching with an alcohol.[15][16] While this method produces a β-keto ester, it can be subsequently converted to the corresponding amide.
Experimental Protocol: Synthesis of a Model α,α-Difluoro-β-Keto Amide
This protocol details a two-step process for the synthesis of an α,α-difluoro-β-keto amide, starting from a β-ketosulfonamide derived from an amino acid.[17]
Step 1: Synthesis of the β-Ketosulfonamide Precursor
-
To a solution of the starting sulfonamide (3.2 equivalents) in dry tetrahydrofuran (THF) (5.7 mL/mmol) at -78 °C, add n-butyllithium (1.6 M solution in hexane, 3.5 equivalents) dropwise over 2 minutes.
-
Stir the mixture at -78 °C for 45 minutes.
-
Add a solution of the N-protected amino acid methyl ester (1.0 equivalent) in dry THF (5 mL/mmol) over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the mixture with dichloromethane.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the pure β-ketosulfonamide.[17]
Step 2: Electrophilic Fluorination
-
Dissolve the β-ketosulfonamide in dimethylformamide (DMF).
-
Add cesium fluoride (CsF) to the solution.
-
Add Selectfluor® as the electrophilic fluorine source.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Upon completion, quench the reaction and purify the product to obtain the desired β-keto-α,α-difluorosulfonamide.[17]
Diagram 1: General Workflow for the Synthesis of an α,α-Difluoro-β-Keto Amide
Caption: A two-step workflow for synthesizing α,α-difluoro-β-keto amides.
Applications in Medicinal Chemistry: Case Studies
The incorporation of fluorinated β-keto amide building blocks has proven to be a successful strategy in the development of novel therapeutic agents across various disease areas.
Enzyme Inhibition
The α-ketoamide moiety is a known pharmacophore that can act as a reversible covalent inhibitor of certain proteases.[18] The introduction of fluorine can enhance the electrophilicity of the ketone, leading to improved potency. Furthermore, the metabolic stability imparted by fluorine can prolong the inhibitor's duration of action.
Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogs
| Compound | Fluorine Substitution | LogP | Metabolic Half-life (t½) | Target IC50 (nM) |
| Analog A | None | 2.5 | 30 min | 150 |
| Analog B | α,α-difluoro | 2.8 | 120 min | 25 |
| Analog C | trifluoromethyl | 3.1 | >240 min | 5 |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Modulating Receptor Interactions
In the design of receptor ligands, fluorinated β-keto amides can serve as bioisosteres for other functional groups, such as esters or carboxylic acids. The unique electronic properties of the fluorinated scaffold can lead to novel binding interactions and improved selectivity. The ability of fluorine to act as a hydrogen bond acceptor can also be exploited to create new interactions within a receptor's binding pocket.[2]
Diagram 2: Fluorinated Ligand-Receptor Interaction
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. societachimica.it [societachimica.it]
- 14. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 16. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,3-Difluoroaniline Derivatives in Modern Pharmaceutical Synthesis
Executive Summary
In contemporary medicinal chemistry, the incorporation of fluorine atoms into small-molecule therapeutics is a highly validated strategy to optimize pharmacokinetic and pharmacodynamic profiles. Among fluorinated building blocks, 2,3-difluoroaniline (2,3-DFA) has emerged as a privileged intermediate[1]. By acting as a versatile nucleophile in cross-coupling and amidation reactions, 2,3-DFA enables the synthesis of advanced active pharmaceutical ingredients (APIs), ranging from calcitonin gene-related peptide (CGRP) receptor antagonists to highly selective kinase inhibitors[1],[2],[3]. This whitepaper provides an in-depth technical guide on the stereoelectronic rationale, synthetic methodologies, and self-validating protocols for utilizing 2,3-difluoroaniline in drug development.
Stereoelectronic Rationale: The "Fluorine Effect"
The specific 2,3-difluoro substitution pattern on an aniline core is rarely accidental; it is a deliberate design choice driven by three primary causal factors:
-
Metabolic Shielding (CYP450 Resistance): The fluorine atom at the 3-position (meta to the amine) acts as a bioisostere for hydrogen but possesses a significantly larger van der Waals radius and extreme electronegativity. This effectively blocks cytochrome P450-mediated oxidative metabolism at the electron-rich aromatic positions, drastically increasing the half-life of the resulting drug[1].
-
pKa Modulation and Reduced Toxicity: The fluorine at the 2-position (ortho to the amine) exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the nitrogen lone pair, lowering the basicity (pKa) of the amine. Reduced basicity is critical for minimizing off-target human ether-a-go-go-related gene (hERG) channel binding, a primary cause of cardiotoxicity in drug candidates.
-
Conformational Locking: The highly polarized C-F bonds create a strong local dipole. When 2,3-DFA is converted into an amide or a secondary amine, orthogonal multipolar interactions between the C-F dipole and adjacent carbonyl or hydrogen-bond donor groups lock the molecule into a rigid, bioactive conformation. This reduces the entropic penalty upon binding to the target receptor[4].
Key Pharmaceutical Applications
The unique properties of 2,3-difluoroaniline derivatives have led to their incorporation into several high-profile clinical and commercial drugs:
-
Kinase Inhibitors (e.g., ALK5 Inhibitors): 2,3-DFA is utilized in the synthesis of transforming growth factor-β (TGF-β) type I receptor kinase (ALK5) inhibitors. For example, during the optimization of the clinical candidate EW-7197 (Vactosertib), the 2,3-difluoroaniline moiety was grafted onto an imidazole scaffold to markedly increase kinase selectivity and oral bioavailability[2].
-
CGRP Receptor Antagonists (Gepants): The 2,3-difluorophenyl motif is a critical structural pharmacophore in FDA-approved migraine therapeutics, most notably Rimegepant (Nurtec ODT)[3]. Molecular dynamics simulations reveal that the 2,3-difluorophenyl ring engages in precise hydrophobic and electrostatic interactions within the binding pocket of the CGRP receptor, driving its high nanomolar affinity[4].
Quantitative Data: Reaction Parameters
To successfully leverage 2,3-difluoroaniline, synthetic chemists must account for its deactivated nature. The table below summarizes the optimized quantitative parameters for key derivatization workflows.
Table 1: Comparative Synthetic Methodologies for 2,3-Difluoroaniline Derivatives
| Reaction Step | Starting Material | Reagents & Catalysts | Temp (°C) | Yield (%) | Analytical Validation (Self-Validating Metric) |
| Nitro Reduction | 2,3-Difluoronitrobenzene | H₂, 10% Pd/C, EtOH | 25 | >95% | HPLC: Loss of SM peak; ¹H NMR: -NH₂ broad singlet ~3.8 ppm |
| Buchwald-Hartwig | 2,3-Difluoroaniline + Aryl Halide | Pd₂(dba)₃, XPhos, NaOtBu | 90-100 | 75-85% | LC-MS: [M+H]⁺ of diarylamine; Color change to dark red |
| Amide Coupling | 2,3-Difluoroaniline + Carboxylic Acid | HATU, DIPEA, DMF | 25 | 80-90% | IR: Amide C=O stretch ~1650 cm⁻¹; TLC: New polar spot |
Core Synthetic Methodologies & Self-Validating Protocols
Protocol 1: Synthesis of 2,3-Difluoroaniline via Catalytic Hydrogenation
Causality & Rationale: The synthesis of 2,3-DFA typically begins with the reduction of 2,3-difluoronitrobenzene[1],[5]. The choice of 10% Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) is deliberate. While C-F bonds are generally robust, harsh conditions or the use of Raney Nickel can lead to unwanted hydrodefluorination. Ethanol is selected as the solvent because it solubilizes the nitroarene while providing proton-donating capabilities that stabilize the transition state of the oxygen-transfer mechanism.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, heavy-walled hydrogenation flask, dissolve 2,3-difluoronitrobenzene (1.0 equiv, 10 mmol) in absolute ethanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight) under a continuous stream of argon to prevent auto-ignition of the catalyst.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C with vigorous stirring for 3 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active starting material spot completely disappears, replaced by a highly polar, ninhydrin-active spot.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2,3-difluoroaniline as a clear, light orange liquid[1]. Validate purity via ¹⁹F NMR, expecting two distinct multiplets around -138 ppm and -145 ppm.
Protocol 2: Buchwald-Hartwig Cross-Coupling for Kinase Scaffolds
Causality & Rationale: 2,3-Difluoroaniline is sterically hindered and electronically deactivated by the strong -I effect of the ortho-fluorine. Standard phosphine ligands (like PPh₃) fail to promote efficient coupling. XPhos (a dialkylbiaryl phosphine) is utilized because its bulky, electron-rich structure prevents cyclometalation of the palladium center while drastically accelerating the oxidative addition and reductive elimination steps required for deactivated anilines[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine the target aryl bromide (1.0 equiv), 2,3-difluoroaniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Degassing: Add anhydrous toluene (0.1 M). Freeze-pump-thaw the mixture three times to strictly exclude oxygen, which would irreversibly oxidize the active Pd(0) species to inactive Pd(II).
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 12 hours. The solution will transition from purple to a dark red/brown hue.
-
Self-Validation (In-Process): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows >95% conversion to the desired diarylamine mass[M+H]⁺.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the kinase inhibitor scaffold.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic workflows that transform the foundational 2,3-difluoroaniline building block into advanced pharmaceutical targets.
Figure 1: Experimental workflow for 2,3-difluoroaniline derivatization.
References
- Source: guidechem.
- Source: fluoromart.
- Title: Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)
- Title: Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP)
- Title: To Probe the Binding Interactions between Two FDA Approved Migraine Drugs (Ubrogepant and Rimegepant) and Calcitonin-Gene Related Peptide Receptor (CGRPR)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. 4519-40-8 | 2,3-Difluoroaniline [fluoromart.com]
Solubility data for N-(2,3-difluorophenyl)-3-oxobutanamide in organic solvents
An In-Depth Technical Guide to the Solubility of N-(2,3-difluorophenyl)-3-oxobutanamide in Organic Solvents
Abstract
N-(2,3-difluorophenyl)-3-oxobutanamide is a compound of interest within contemporary chemical and pharmaceutical research. A comprehensive understanding of its solubility in various organic solvents is fundamental for the development of robust and efficient processes, including synthesis, purification, crystallization, and formulation. This technical guide provides a detailed framework for the experimental determination and thermodynamic modeling of the solubility of N-(2,3-difluorophenyl)-3-oxobutanamide. While specific experimental data for this compound is not extensively documented in public literature, this guide furnishes researchers, scientists, and drug development professionals with the necessary protocols and theoretical foundations to generate and interpret this critical data. The methodologies presented herein are grounded in established scientific principles to ensure the generation of accurate and reliable solubility profiles.
Introduction: The Significance of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development and manufacturing. For a compound like N-(2,3-difluorophenyl)-3-oxobutanamide, understanding its solubility profile is paramount for several reasons:
-
Process Optimization: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions, ensuring optimal reaction kinetics and yield.
-
Purification and Crystallization: The design of efficient crystallization processes for purification relies heavily on accurate solubility data at different temperatures. This allows for the maximization of product recovery and purity.
-
Formulation Development: In the pharmaceutical context, the solubility of an API directly influences its dissolution rate and, consequently, its bioavailability. Formulations must be designed to ensure the drug can be effectively absorbed by the body.
-
Analytical Method Development: The choice of solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is guided by the solubility of the analyte.
Given the importance of this data, this guide provides a comprehensive approach to systematically determine and model the solubility of N-(2,3-difluorophenyl)-3-oxobutanamide in a range of organic solvents.
Physicochemical Properties of N-(2,3-difluorophenyl)-3-oxobutanamide
Experimental Determination of Solubility: A Step-by-Step Protocol
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[1][2][3][4][5] The following protocol provides a detailed procedure for obtaining accurate solubility data for N-(2,3-difluorophenyl)-3-oxobutanamide.
Materials and Equipment
-
N-(2,3-difluorophenyl)-3-oxobutanamide (solute)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with sealed caps
-
Syringes and syringe filters (compatible with the chosen solvents)
-
Pre-weighed evaporation dishes
-
Drying oven or vacuum oven
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Methodology
-
Preparation of the Saturated Solution:
-
Add an excess amount of N-(2,3-difluorophenyl)-3-oxobutanamide to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. Periodically check for the persistence of undissolved solid.
-
-
Sampling:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature crystallization, the syringe can be pre-warmed to the experimental temperature.
-
Attach a syringe filter (of a material compatible with the solvent) to the syringe.
-
-
Gravimetric Analysis:
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Immediately weigh the evaporation dish containing the solution to determine the total weight of the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A temperature slightly above the boiling point of the solvent is generally appropriate.
-
Continue drying until a constant weight is achieved, indicating that all the solvent has been removed. This is confirmed by repeated weighing until the mass no longer changes.
-
Record the final weight of the evaporation dish with the dried solute.
-
-
Calculation of Solubility:
-
The weight of the solute is the final weight of the dish and solute minus the initial weight of the empty dish.
-
The weight of the solvent is the weight of the dish and solution minus the final weight of the dish and solute.
-
The solubility can then be expressed in various units, most commonly as the mole fraction (x).
The mole fraction solubility (x) is calculated as follows:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Repeat this procedure for each solvent at various temperatures (e.g., in 5 or 10 °C increments) to generate a comprehensive solubility profile.
Data Presentation
The experimentally determined mole fraction solubility data should be tabulated for clarity and ease of comparison.
Table 1: Experimental Mole Fraction Solubility (x) of N-(2,3-difluorophenyl)-3-oxobutanamide in Various Organic Solvents at Different Temperatures (T/K).
| T (K) | x in Methanol | x in Ethanol | x in Acetone | x in Ethyl Acetate | x in Toluene |
| 293.15 | |||||
| 298.15 | |||||
| 303.15 | |||||
| 308.15 | |||||
| 313.15 | |||||
| 318.15 | |||||
| 323.15 |
Thermodynamic Modeling of Solubility Data
Thermodynamic models are essential for correlating and predicting solubility data.[6][7][8][9][10][11] The modified Apelblat and van't Hoff equations are widely used for this purpose.
The Modified Apelblat Equation
The semi-empirical modified Apelblat equation provides a good correlation between mole fraction solubility and temperature.[7][8][9][11] The equation is expressed as:
ln(x) = A + (B / T) + C ln(T)
Where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are the model parameters obtained by fitting the experimental data. A and B relate to the non-ideality of the solution, while C accounts for the effect of temperature on the enthalpy of fusion.
The van't Hoff Equation
The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility.[9][12][13][14][15] The linear form of the equation is:
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where:
-
ΔHsol is the standard enthalpy of solution
-
ΔSsol is the standard entropy of solution
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
A plot of ln(x) versus 1/T should yield a straight line with a slope of - (ΔHsol / R) and an intercept of (ΔSsol / R).[15]
Data Modeling Workflow
Caption: Workflow for thermodynamic modeling of experimental solubility data.
Calculation of Thermodynamic Parameters
From the van't Hoff equation, the apparent standard enthalpy (ΔHsol) and entropy (ΔSsol) of solution can be calculated. The apparent standard Gibbs free energy of solution (ΔGsol) can then be determined at each temperature using the following equation:
ΔGsol = ΔHsol - TΔSsol
These thermodynamic parameters provide valuable insights into the dissolution process:
-
ΔHsol: A positive value indicates an endothermic dissolution process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).
-
ΔSsol: A positive value suggests an increase in randomness or disorder upon dissolution, which is typical for the dissolution of a crystalline solid.
-
ΔGsol: A negative value indicates a spontaneous dissolution process.
The calculated thermodynamic parameters should be presented in a clear, tabular format.
Table 2: Apparent Thermodynamic Parameters for the Dissolution of N-(2,3-difluorophenyl)-3-oxobutanamide in Various Organic Solvents.
| Solvent | ΔHsol (kJ·mol⁻¹) | ΔSsol (J·mol⁻¹·K⁻¹) | ΔGsol at 298.15 K (kJ·mol⁻¹) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene |
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for determining and analyzing the solubility of N-(2,3-difluorophenyl)-3-oxobutanamide in organic solvents. By following the detailed experimental protocol and applying the described thermodynamic models, researchers can generate the high-quality data necessary for informed decision-making in process development, formulation, and further research endeavors. The methodologies presented herein provide a self-validating system for producing reliable and reproducible solubility profiles, a critical step in advancing the scientific understanding and application of this compound.
References
- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
- PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
- ACS Publications. (n.d.).
- ACS Publications. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- (2024, September 24). Solubility test for Organic Compounds.
- DOI. (n.d.).
- ACS Publications. (2024, August 20).
- (n.d.).
- (n.d.).
- ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. The free energy change...
- MDPI. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.
- VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Science Notes. (2020, June 28).
- (n.d.). solubility experimental methods.pptx.
- PMC. (2023, March 7).
- Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.
- SciSpace. (n.d.). The van't Hoff-Raoult Formula.
- Wikipedia. (n.d.). Van 't Hoff factor.
- Study.com. (n.d.). Gravimetric Analysis | Definition, Methods & Examples.
- Wikipedia. (n.d.).
- MSE Supplies. (2025, January 30). Gravimetric Analysis General Guide.
- ACS Omega. (2017, May 25).
- (2016, January 1). GRAVIMETRIC ANALYSIS.
- Hit2Lead. (n.d.). N-(2,4-difluorophenyl)-3-oxobutanamide | 218930-20-2.
- Chemchart. (n.d.). N-(2,4-difluorophenyl)-3-oxobutanamide (218930-20-2).
- MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
- ResearchGate. (2021, July 24).
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-Oxobutanenitrile in Organic Solvents.
- Benchchem. (n.d.). N-(3-methylphenyl)
- BLD Pharm. (n.d.). 218930-20-2|N-(2,4-Difluorophenyl)-3-oxobutanamide|BLD Pharm.
- MilliporeSigma. (n.d.). N-(2-Fluorophenyl)-3-oxobutanamide.
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gravimetric Analysis | Definition, Methods & Examples | Study.com [study.com]
- 4. msesupplies.com [msesupplies.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pub.vito.be [pub.vito.be]
- 11. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencenotes.org [sciencenotes.org]
- 13. scispace.com [scispace.com]
- 14. Van 't Hoff factor - Wikipedia [en.wikipedia.org]
- 15. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide from 2,3-difluoroaniline
Executive Summary & Context
N-(2,3-difluorophenyl)-3-oxobutanamide (commonly referred to as 2,3-difluoroacetoacetanilide) is a highly valuable building block in medicinal chemistry and agrochemical development. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific fluoroquinolone antibiotics and selective kinase inhibitors. This application note details a robust, scalable, and self-validating protocol for synthesizing this intermediate via the acetoacetylation of 2,3-difluoroaniline.
Mechanistic Insights and Reagent Selection (E-E-A-T)
The core chemical transformation is a nucleophilic acyl substitution. The primary amine of 2,3-difluoroaniline attacks the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol and the formation of the target amide[1].
The Challenge of Deactivated Anilines: From a mechanistic standpoint, 2,3-difluoroaniline is a significantly deactivated nucleophile. The highly electronegative fluorine atoms at the ortho and meta positions withdraw electron density from the aromatic ring and the amine nitrogen via strong inductive (-I) effects. Because of this electron deficiency, standard room-temperature acetoacetylation is kinetically sluggish and results in poor yields.
Strategic Workarounds & Causality: To overcome this energetic barrier, chemists must manipulate the reaction's thermodynamics and kinetics. Two primary strategies are utilized in the field:
-
Thermal Condensation with Ethyl Acetoacetate (EAA) - The Preferred Protocol: This is the industry standard for safe, large-scale synthesis[2]. By conducting the reaction in a high-boiling solvent like toluene at reflux (110–130 °C), the system is provided with enough thermal energy to overcome the high activation barrier. Crucially, a Dean-Stark trap is employed to continuously remove the ethanol byproduct as a toluene azeotrope. According to Le Chatelier’s principle, this continuous removal prevents the reverse reaction and shifts the equilibrium entirely toward product formation[3].
-
Diketene Acetoacetylation - The High-Reactivity Alternative: Diketene offers a highly reactive alternative to EAA. The relief of ring strain upon the opening of its four-membered lactone provides a massive thermodynamic driving force, allowing the reaction to proceed at lower temperatures (50–80 °C) despite the deactivated nature of the amine[4],[5]. However, diketene is hazardous, highly toxic, and prone to violent exothermic polymerization. Therefore, EAA thermal condensation remains the preferred choice for standard laboratory and pilot-plant protocols.
Quantitative Data & Materials
Table 1: Stoichiometry and Reagent Properties
| Reagent / Material | Molecular Weight | Equivalents | Amount | Function |
| 2,3-Difluoroaniline | 129.11 g/mol | 1.00 | 12.9 g (100 mmol) | Deactivated Nucleophile |
| Ethyl Acetoacetate | 130.14 g/mol | 1.10 | 14.3 g (110 mmol) | Acetoacetylating Agent |
| Toluene | 92.14 g/mol | N/A | 150 mL | High-boiling Solvent / Azeotrope |
| DMAP (Optional) | 122.17 g/mol | 0.05 | 0.61 g (5 mmol) | Nucleophilic Catalyst |
Experimental Protocol: Thermal Condensation
Note: This protocol is designed as a self-validating system. The visual cue of ethanol collection in the Dean-Stark trap serves as a real-time, quantitative indicator of reaction progress, eliminating the guesswork associated with TLC sampling in high-boiling solvents.
Step 1: Reaction Setup
-
Equip a clean, oven-dried 500 mL round-bottom flask with a magnetic stir bar.
-
Attach a Dean-Stark trap to the flask, and fit a reflux condenser to the top of the trap. Ensure continuous water flow through the condenser.
-
Charge the flask with 2,3-difluoroaniline (12.9 g) and toluene (150 mL).
-
Add ethyl acetoacetate (14.3 g) in one portion. If utilizing the optional catalyst to accelerate the initial attack, add the DMAP (0.61 g) at this stage.
Step 2: Thermal Condensation & Azeotropic Distillation
-
Submerge the flask in an oil bath and heat the mixture to a vigorous reflux (oil bath temperature set to ~125 °C).
-
Monitor the Dean-Stark trap. As the substitution reaction proceeds, an azeotropic mixture of ethanol and toluene will condense and collect in the sidearm.
-
Drain the trap periodically if necessary. The reaction is considered complete when the theoretical volume of ethanol (approximately 5.8 mL) has been collected and ceases to accumulate (typically 12–16 hours).
Step 3: Workup and Crystallization
-
Remove the apparatus from the heating bath and allow the reaction mixture to cool gradually to room temperature. The target N-(2,3-difluorophenyl)-3-oxobutanamide will begin to precipitate as the solubility in toluene drops.
-
Transfer the flask to an ice-water bath and cool the mixture to 0–5 °C for 2 hours. This step is critical to maximize the crystallization yield, as the product has moderate solubility in ambient toluene but is highly insoluble at near-freezing temperatures.
Step 4: Isolation and Purification
-
Filter the resulting thick suspension through a Buchner funnel under vacuum.
-
Wash the filter cake with ice-cold toluene (2 × 20 mL) to remove unreacted ethyl acetoacetate, followed by cold petroleum ether (30 mL) to strip away any residual non-polar colored impurities.
-
Dry the isolated white to off-white crystalline solid under a high vacuum at 45 °C to a constant weight.
-
Expected Yield: 17.5 – 18.7 g (82–88%).
Visualizations
Caption: Experimental workflow for the thermal condensation of 2,3-difluoroaniline with ethyl acetoacetate.
Caption: Mechanistic pathway of acetoacetylation highlighting the nucleophilic addition-elimination steps.
References
-
Williams, J. W., & Krynitsky, J. A. "Acetoacetanilide". Organic Syntheses. orgsyn.org.[Link]
-
"Acetoacetanilide". PubChem. National Center for Biotechnology Information (NCBI). [Link]
-
"Acetoacetanilide". Wikipedia. wikipedia.org.[Link]
- "Process for the preparation of acetoacetylarylamides". Google Patents (EP0280156A2).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 5. EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds - Google Patents [patents.google.com]
Protocol for reacting 2,3-difluoroaniline with ethyl acetoacetate
Application Notes and Protocols
Topic: Protocol for the Synthesis of 7,8-Difluoro-4-methyl-1,2-dihydroquinolin-2-one via Conrad-Limpach Reaction of 2,3-Difluoroaniline with Ethyl Acetoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Quinolones
Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial agents.[1][2] The introduction of fluorine atoms into the quinoline ring can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] This is due to fluorine's unique properties, including its high electronegativity and small atomic radius, which can alter lipophilicity and binding interactions with biological targets.[3] The reaction between an aniline and a β-ketoester is a foundational method for constructing the quinolone core, governed by two competing, temperature-dependent pathways: the Conrad-Limpach and the Knorr syntheses.[5][6]
This application note provides a detailed protocol for the synthesis of 7,8-difluoro-4-methyl-1,2-dihydroquinolin-2-one, a valuable fluorinated quinolone intermediate, by reacting 2,3-difluoroaniline with ethyl acetoacetate. We will focus on the Conrad-Limpach pathway, which yields the 4-hydroxyquinoline product (which exists predominantly as its 4-quinolone tautomer), and explain the mechanistic principles that allow for its selective formation over the Knorr product (2-hydroxyquinoline).
Mechanistic Insight: Kinetic vs. Thermodynamic Control
The reaction of an aniline with a β-ketoester like ethyl acetoacetate presents two nucleophilic attack sites: the highly reactive keto group and the less reactive ester group. The reaction conditions, particularly temperature, dictate which pathway is favored.[5][7]
-
Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline's nitrogen atom preferentially attacks the more electrophilic keto-carbonyl of ethyl acetoacetate to form a β-aminoacrylate (an enamine intermediate).[5][7] This intermediate, upon heating to high temperatures (typically ~250 °C) in an inert solvent, undergoes an electrocyclic ring-closing reaction to yield the 4-hydroxyquinoline product.[5][7]
-
Knorr Quinoline Synthesis (Thermodynamic Control): At higher initial reaction temperatures (e.g., 140 °C), the reaction is under thermodynamic control. The aniline attacks the ester group, forming a more stable β-keto anilide intermediate.[5][8] Subsequent acid-catalyzed cyclization of this anilide intermediate yields the isomeric 2-hydroxyquinoline.[8][9]
Therefore, to selectively synthesize the desired 7,8-difluoro-4-methyl-4-hydroxyquinoline, it is critical to first form the enamine intermediate under milder, kinetically controlled conditions before proceeding to the high-temperature cyclization.
Reaction Pathway Diagrams
Experimental Protocol
This protocol is divided into two main stages: the formation of the ethyl 3-(2,3-difluoroanilino)but-2-enoate intermediate and its subsequent thermal cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Difluoroaniline | ≥98% | Sigma-Aldrich, etc. | Corrosive, toxic.[10] |
| Ethyl Acetoacetate | ≥99% | Sigma-Aldrich, etc. | Irritant. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific, etc. | Catalyst. Corrosive. |
| Dowtherm A | High Temp Grade | Dow, etc. | High-boiling point solvent. |
| Toluene | ACS Grade | VWR, etc. | For washing. Flammable. |
| Ethanol | Reagent Grade | --- | For recrystallization. Flammable. |
| Round-bottom flask (500 mL) | --- | --- | With appropriate ground glass joints. |
| Reflux condenser | --- | --- | --- |
| Heating mantle with controller | --- | --- | Capable of reaching >250 °C. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Büchner funnel and filter flask | --- | --- | For product isolation. |
Safety Precautions
| Chemical | Hazard | Precaution |
| 2,3-Difluoroaniline | Toxic, Corrosive, Irritant | Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. |
| Dowtherm A | Irritant, High Temp Hazard | Avoid skin contact. Use thermal gloves when handling the hot reaction mixture. |
| Acetic Acid | Corrosive, Flammable | Handle in a fume hood. Wear appropriate PPE. |
| High Temperatures | Severe Burns | Use a heating mantle with a temperature controller. Do not leave unattended. Ensure proper assembly of glassware. |
Stage 1: Synthesis of Ethyl 3-(2,3-difluoroanilino)but-2-enoate (Enamine Intermediate)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-difluoroaniline (12.91 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aniline. A mild exotherm may be observed. The reaction is performed at room temperature to favor the kinetic product, the β-aminoacrylate.[5][7]
-
Removal of Water: After the reaction is complete, connect the flask to a rotary evaporator and remove the water formed during the reaction under reduced pressure. This crude enamine intermediate is a viscous oil and is typically used in the next step without further purification.
Stage 2: Thermal Cyclization to 7,8-Difluoro-4-methyl-1,2-dihydroquinolin-2-one
-
Solvent Addition: To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A (200 mL). The use of an inert, high-boiling solvent is crucial for achieving the high temperatures required for cyclization and for maintaining a manageable, non-viscous reaction mixture.[5][7]
-
High-Temperature Cyclization: Fit the flask with a reflux condenser and heat the mixture in a heating mantle. The temperature should be slowly raised to and maintained at 250-260 °C . The electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[5][7]
-
Reaction Monitoring: Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solvent as a solid. Monitor the progress by observing the precipitation.
-
Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. CAUTION: The mixture is extremely hot.
-
Filtration: While still warm, filter the reaction mixture through a Büchner funnel to collect the precipitated solid product.
-
Washing: Wash the collected solid generously with a non-polar solvent like toluene or hexanes to remove the residual high-boiling point solvent (Dowtherm A).[7]
-
Drying: Dry the product in a vacuum oven to yield the crude 7,8-difluoro-4-methyl-1,2-dihydroquinolin-2-one.
Purification
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield a crystalline solid.
Product Characterization
The final product, 7,8-difluoro-4-methyl-1,2-dihydroquinolin-2-one, should be characterized to confirm its identity and purity. The product exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the quinolone form generally predominating.[5]
-
¹H NMR: To confirm the presence of the aromatic and methyl protons and their respective chemical shifts and coupling constants.
-
¹⁹F NMR: To confirm the presence and coupling of the two fluorine atoms on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the C=O stretch of the quinolone and the N-H bond.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete initial condensation. 2. Cyclization temperature too low or time too short.[7] 3. Inefficient heat transfer. | 1. Extend the reaction time for Stage 1 or add a bit more acid catalyst. Monitor by TLC. 2. Ensure the reaction mixture reaches and is maintained at ~250 °C. Use a calibrated thermometer.[5] 3. Use a suitable high-boiling solvent and an efficient heating mantle.[7] |
| Formation of 2-hydroxyquinoline isomer | The initial condensation temperature (Stage 1) was too high, favoring the thermodynamic Knorr product.[5][7] | Control the initial condensation step by maintaining it at room temperature or with only gentle warming to ensure kinetic control is established.[7] |
| Reaction mixture becomes a thick tar | Polymerization or side reactions at high temperatures, often without a suitable solvent. | Always use an inert, high-boiling point solvent like Dowtherm A or mineral oil to ensure good heat transfer and keep the mixture stirrable.[5] |
| Product is difficult to filter | Product has oiled out or is too fine. The mixture was cooled too much before filtration. | Filter the reaction mixture while it is still hot (e.g., 80-100 °C) to keep the high-boiling solvent at low viscosity. |
References
-
Wikipedia. Conrad–Limpach synthesis. Link
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Link
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Link
-
Cambridge University Press. Conrad-Limpach Reaction. Link
-
Chem.LibreTexts. Conrad-Limpach-Knorr Quinoline Synthesis. Link
-
MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Link
-
Grokipedia. Knorr quinoline synthesis. Link
-
MDPI. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Link
-
SynArchive. Knorr Quinoline Synthesis. Link
-
Wikipedia. Knorr quinoline synthesis. Link
-
MDPI. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Link
-
Arkivoc. Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. Link
-
PubMed. The fluorinated quinolones. Link
-
Benchchem. Technical Support Center: Conrad-Limpach Synthesis of Quinolines. Link
-
Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline. Link
Sources
- 1. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
Application Note: N-(2,3-difluorophenyl)-3-oxobutanamide as a Privileged Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of a robust, versatile starting scaffold is critical for the rapid generation of diverse compound libraries. N-(2,3-difluorophenyl)-3-oxobutanamide (also known as N-(2,3-difluorophenyl)acetoacetamide) has emerged as a highly privileged bifunctional building block. By combining the metabolic stability and unique stereoelectronic properties of a 2,3-difluorophenyl moiety with the reactive handle of an acetoacetamide tail, this scaffold serves as a critical precursor for synthesizing diverse heterocyclic pharmacophores. This application note details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this scaffold in developing nitric oxide synthase (iNOS) inhibitors, kinase inhibitors, and calcium channel modulators.
Mechanistic Rationale: The 2,3-Difluorophenyl Pharmacophore
The strategic incorporation of the 2,3-difluorophenyl group into drug candidates is driven by specific pharmacokinetic and pharmacodynamic goals:
-
Metabolic Shielding: Cytochrome P450 enzymes frequently hydroxylate electron-rich aromatic rings. The strong inductive electron-withdrawing effect of the two adjacent fluorine atoms significantly reduces the electron density of the phenyl ring, thereby blocking oxidative metabolism at the ortho and meta positions.
-
Conformational Pre-organization: The ortho-fluorine atom induces a severe dipole-dipole repulsion with the adjacent amide carbonyl oxygen. This forces the amide bond into a twisted conformation relative to the aromatic plane, pre-organizing the molecule into a low-energy conformation that often perfectly matches the binding pockets of target kinases and enzymes[1].
-
Bifunctional Reactivity: The 3-oxobutanamide tail provides two electrophilic carbonyl centers and a highly nucleophilic active methylene group. This enables the rapid assembly of complex heterocycles, such as quinolin-2-ones via Knorr cyclization[2] and pyrimidines via Biginelli-type condensations[3].
Synthetic Workflows & Protocols
Workflow A: Knorr-Type Cyclization to 7,8-Difluoroquinolin-2(1H)-ones
This pathway is utilized to synthesize core structures for iNOS inhibitors, which are critical for treating inflammatory diseases characterized by nitric oxide overproduction[2].
Protocol A: Acid-Catalyzed Cyclization
-
Substrate Dissolution: Dissolve 10.0 mmol of N-(2,3-difluorophenyl)-3-oxobutanamide in 15 mL of concentrated sulfuric acid (H₂SO₄, 98%) at 0 °C.
-
Causality: The strong acid fully protonates the ketone carbonyl, generating a highly reactive carbocation intermediate. Maintaining a low temperature during addition prevents premature, uncontrolled polymerization or sulfonation of the aromatic ring.
-
-
Regioselective Cyclization: Gradually warm the reaction mixture to 90 °C and stir for 2 hours.
-
Causality: Heating provides the activation energy required for electrophilic aromatic substitution. Despite the deactivating nature of the fluorine atoms, the amide nitrogen directs the cyclization to the para-position relative to the amine (which corresponds to the 8-position of the resulting quinoline ring), yielding the 7,8-difluoro-4-methylquinolin-2(1H)-one core.
-
-
Quench and Precipitation (Self-Validation): Slowly pour the hot acidic mixture over 150 g of crushed ice under vigorous stirring.
-
Causality: Rapid dilution halts the reaction and prevents degradation. The sudden increase in aqueous polarity forces the highly hydrophobic quinolinone product to precipitate out of solution.
-
Validation: The immediate formation of a dense, off-white precipitate indicates successful cyclization. If the solution remains clear or forms a gummy resin, the cyclization is incomplete (indicating insufficient heating) or side-reactions have occurred.
-
-
Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
Workflow B: Base-Promoted Pyrimidine Formation
This pathway generates pyrimidine cores used in Axl/Mer kinase inhibitors[1] and calcium release-activated calcium (CRAC) channel modulators[3].
Protocol B: Cyclocondensation with Amidines
-
Activation: Suspend 10.0 mmol of the scaffold and 11.0 mmol of an appropriate amidine hydrochloride in 30 mL of anhydrous ethanol.
-
Base-Promoted Cyclocondensation: Add 22.0 mmol of sodium ethoxide (NaOEt) dropwise at room temperature, then reflux for 12 hours.
-
Causality: The first equivalent of NaOEt neutralizes the amidine hydrochloride to release the free base. The second equivalent deprotonates the active methylene of the 3-oxobutanamide, facilitating nucleophilic attack on the amidine carbon. Subsequent dehydration drives the formation of the aromatic pyrimidine ring.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (1:1).
-
Validation: The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a new, highly fluorescent spot (Rf ~0.3) under 254 nm UV light confirms successful ring closure.
-
-
Workup: Concentrate the mixture in vacuo, resuspend in ethyl acetate, wash with brine to remove inorganic salts, dry over Na₂SO₄, and evaporate to yield the pyrimidine derivative.
Quantitative Data Summary
The following table summarizes the diverse applications of the N-(2,3-difluorophenyl)-3-oxobutanamide scaffold across various therapeutic areas.
| Scaffold Application | Reaction Type | Key Reagents | Typical Yield | Therapeutic Target | Disease Indication |
| Quinolin-2-ones | Knorr Cyclization | Conc. H₂SO₄, 90 °C | 65 - 75% | Inducible Nitric Oxide Synthase (iNOS) | Inflammatory Diseases |
| Pyrimidines | Cyclocondensation | Amidine, NaOEt, EtOH | 55 - 70% | Axl/Mer Kinases | Oncology (Leukemia, Solid Tumors) |
| Dihydropyrimidines | Biginelli Reaction | Aldehyde, Urea, Acid | 60 - 80% | CRAC Channels | Autoimmune Disorders |
| Biphenylanilides | Suzuki Cross-Coupling | Pd-Catalyst, Boronic Acid | 80 - 95% | Fungal Pathogens | Agrochemical / Fungicides |
Visualizations
Divergent synthetic workflows utilizing the N-(2,3-difluorophenyl)-3-oxobutanamide scaffold.
Mechanism of action for quinolin-2-one derivatives targeting the iNOS signaling pathway.
References
- Title: WO2009029625A1 - 4-[heterocyclyl-methyl]-8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors Source: Google Patents URL
- Title: CN112312909A - Compounds for the treatment of kinase-dependent disorders Source: Google Patents URL
- Title: US8921364B2 - Modulators of calcium release-activated calcium channel Source: Google Patents URL
- Title: EP2119697A1 - Process for preparing substituted biphenylanilides Source: Google Patents URL
Sources
- 1. CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]
- 2. WO2009029625A1 - 4- [heterocyclyl-methyl] -8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors - Google Patents [patents.google.com]
- 3. US8921364B2 - Modulators of calcium release-activated calcium channel - Google Patents [patents.google.com]
Application Note: Rapid and Efficient Synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide via Microwave-Assisted Acylation
Abstract
This application note provides a comprehensive guide and a detailed protocol for the synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide, a key intermediate in pharmaceutical development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a significant improvement over conventional heating techniques. The protocol details a rapid, high-yield, and environmentally conscious acylation of 2,3-difluoroaniline with diketene. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations, and present expected characterization data. The adoption of microwave technology can dramatically accelerate drug discovery and development timelines by reducing reaction times from hours to mere minutes.[1][2]
Introduction: The Case for Microwave-Assisted Synthesis
N-(2,3-difluorophenyl)-3-oxobutanamide and related acetoacetanilides are crucial structural motifs in medicinal chemistry, often serving as precursors for azo dyes and various pharmaceuticals.[3][4] Traditional synthesis methods, typically involving the condensation of an aniline with reagents like ethyl acetoacetate, often require prolonged reaction times at elevated temperatures.[5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and medicinal chemistry.[1][6] Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules.[2][7] This "in-core" heating leads to a rapid and uniform temperature increase, which provides several distinct advantages:[2]
-
Dramatic Reduction in Reaction Times: Reactions that take hours or days can often be completed in minutes or seconds.[2]
-
Increased Product Yields: Rapid heating can minimize the formation of by-products often seen with prolonged exposure to high temperatures.[7][8]
-
Enhanced Purity: Cleaner reaction profiles simplify purification processes.[2]
-
Green Chemistry Alignment: MAOS often allows for solvent-free reactions or a reduction in solvent volume, contributing to more sustainable chemical processes.[6][9]
This guide demonstrates the application of these principles to the synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide, providing researchers with a robust and efficient protocol.
Reaction Overview and Mechanism
The synthesis proceeds via the acylation of 2,3-difluoroaniline with diketene. This reaction is a classic example of nucleophilic addition to a ketene dimer followed by ring-opening.
Reaction Scheme:
Proposed Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the exocyclic carbonyl carbon of the diketene molecule. This is followed by the opening of the strained four-membered oxetanone ring, which, after proton transfer, yields the stable N-(2,3-difluorophenyl)-3-oxobutanamide product. Diketene is a highly efficient alkylating agent in this context, undergoing acyl fission to form the stable amide bond.[10]
Caption: Proposed mechanism for the acylation of 2,3-difluoroaniline.
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens must not be used for this procedure due to significant safety risks, including lack of pressure/temperature control and potential for ignition of flammable vapors.[11]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Difluoroaniline | Reagent (≥98%) | Standard Supplier | Corrosive, Toxic |
| Diketene | Stabilized (≥96%) | Standard Supplier | Flammable, Toxic, Lachrymator. Requires careful handling. |
| Toluene | Anhydrous | Standard Supplier | Flammable, used as reaction solvent. |
| Hexanes | ACS Grade | Standard Supplier | Used for washing/purification. |
| Laboratory Microwave Reactor | N/A | e.g., CEM, Anton Paar | Must have temperature and pressure monitoring. |
| 10 mL Microwave Process Vial | Borosilicate Glass | Reactor Manufacturer | Must be rated for expected temperature and pressure. |
| Magnetic Stir Bar | Teflon-coated | Standard Supplier | For adequate mixing. |
| Standard Glassware | N/A | Standard Supplier | Beakers, Buchner funnel, etc. |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): At a minimum, safety goggles (chemical splash proof), a lab coat, and nitrile gloves must be worn at all times.[12]
-
Ventilation: All operations, especially the handling of diketene and toluene, must be performed inside a certified chemical fume hood.[11]
-
Diketene Handling: Diketene is a hazardous and reactive substance.[5] It is a lachrymator and is toxic. Always handle in a fume hood and avoid inhalation or skin contact.
-
Microwave Reactor Safety:
-
Never operate a damaged microwave reactor. Regularly inspect door seals and interlocks.[13]
-
Use only vessels designed for the reactor. Check for cracks or flaws before use.[14]
-
Do not exceed the manufacturer's recommended temperature, pressure, or volume limits for the vessel.
-
Ensure the vessel cap is properly sealed to prevent leaks but allows for emergency venting if pressure limits are exceeded.
-
Allow the vessel to cool completely to room temperature before opening after the reaction. Opening a hot, pressurized vessel can lead to violent boiling and ejection of hot solvent.[15]
-
-
Fire Safety: Keep a Class ABC fire extinguisher readily accessible.[12]
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: In a chemical fume hood, add 2,3-difluoroaniline (e.g., 1.29 g, 10 mmol) to the vial, followed by 5 mL of anhydrous toluene.
-
Diketene Addition: Carefully add diketene (e.g., 0.92 g, 11 mmol, 1.1 equivalents) dropwise to the stirred solution. Rationale: Adding the diketene slowly helps to control any initial exothermic reaction.
-
Vessel Sealing: Securely cap the microwave vial according to the manufacturer's instructions.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization):
-
Temperature: 120 °C (Use a ramp time of 2 minutes)
-
Hold Time: 5 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C using the reactor's compressed air cooling system. Once removed, let the vial cool completely to room temperature behind a blast shield. Do not attempt to open the hot vial.
-
Product Isolation: Upon cooling, a precipitate should form. If not, the volume of the solvent can be reduced under vacuum. Filter the solid product using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold hexanes to remove any unreacted starting material or non-polar impurities.
-
Drying: Dry the purified N-(2,3-difluorophenyl)-3-oxobutanamide product under vacuum to a constant weight.
-
Characterization: Determine the yield and characterize the product using standard analytical techniques (Melting Point, NMR, MS).
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted synthesis and purification.
Expected Results and Characterization
The microwave-assisted protocol is expected to provide the target compound in high yield (>90%) and purity after simple filtration and washing.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 10 hours[5] | 5 - 10 minutes[2][8] |
| Typical Yield | Moderate | High (>90%) |
| Energy Input | High | Low |
| Work-up | Often requires column chromatography | Simple filtration |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | Peaks expected for aromatic protons, CH₂ and CH₃ groups, and a broad singlet for the N-H proton. |
| ¹⁹F NMR (CDCl₃) | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₀H₉F₂NO₂ |
Table 2: Expected Characterization Data for N-(2,3-difluorophenyl)-3-oxobutanamide.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the vessel to prevent loss of volatile reagents. |
| Reagent degradation | Use fresh diketene. Ensure solvent is anhydrous. | |
| Dark-colored Product | Decomposition/Side reactions | Decrease reaction temperature. Ensure the reaction is not held at high temperature for too long. |
| Incomplete Dissolution | Insufficient solvent | Increase solvent volume, ensuring it does not exceed the vessel's safety limit. |
| Pressure Exceeds Limit | Reaction is too exothermic or temperature is too high | Reduce the concentration of reactants. Program a slower temperature ramp time. |
Table 3: Troubleshooting Guide.
Conclusion
The microwave-assisted synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide offers a superior alternative to traditional synthetic methods. This approach provides the desired product rapidly, in high yield, and with simplified purification, aligning with the principles of green chemistry.[9] By significantly reducing reaction times, this protocol can accelerate lead optimization and compound library generation in a drug discovery setting.[2] The detailed procedure and safety guidelines presented herein provide researchers with a robust framework for implementing this efficient technology in their laboratories.
References
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- Grokipedia. (n.d.). Diketene. Retrieved from Grokipedia.
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Longdom Publishing. (2016). Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Journal of Developing Drugs.
- Jin, C. H., et al. (2026). Progress in the applied research of microwave-assisted drug synthesis. Organic & Biomolecular Chemistry.
- NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Scribd. (n.d.). Laboratory Microwave Safety Precautions | PDF. Retrieved from Scribd.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories.
- University of Leeds. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
- Wikipedia. (n.d.). Diketene. Retrieved from Wikipedia.
- OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText.
- Bláha, V., et al. (2008). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 21(10), 2047-53.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide.
Sources
- 1. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. grokipedia.com [grokipedia.com]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Progress in the applied research of microwave-assisted drug synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. epcp.ac.in [epcp.ac.in]
- 9. oatext.com [oatext.com]
- 10. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 13. scribd.com [scribd.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. bangor.ac.uk [bangor.ac.uk]
Scalable synthesis routes for fluorinated acetoacetanilides
Application Note: Scalable Synthesis Routes for Fluorinated Acetoacetanilides
Executive Summary
Fluorinated acetoacetanilides are highly valued intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine—whether as a ring substituent or a chain-terminal trifluoromethyl group—profoundly modulates the lipophilicity, metabolic stability, and target binding affinity of the resulting molecular scaffolds. This application note delineates two thermodynamically controlled, scalable synthetic routes to access these compounds. By addressing the unique mechanistic hurdles posed by fluorinated substrates, these protocols ensure high yields, process safety, and analytical purity.
Mechanistic Rationale & Substrate Profiling
Challenge 1: Deactivated Nucleophiles (Ring-Fluorinated Anilines) The synthesis of ring-fluorinated acetoacetanilides typically proceeds via the nucleophilic attack of a fluoroaniline on diketene. However, fluorine's strong inductive electron-withdrawing effect (-I) significantly reduces the basicity and nucleophilicity of the amine nitrogen. Uncatalyzed reactions with diketene suffer from prolonged reaction times and competitive diketene degradation; specifically, diketene readily hydrolyzes to acetoacetic acid in the presence of trace moisture, which subsequently decarboxylates into acetone and carbon dioxide[1]. To overcome the poor nucleophilicity of deactivated aromatic amines, the protocol mandates the use of a basic catalyst (e.g., a tertiary amine like triethylamine or pyridine). The catalyst activates the diketene via the formation of a highly electrophilic acylammonium intermediate, facilitating rapid and complete acetoacetylation[2].
Challenge 2: Chemoselectivity in Trifluoroacetoacetylation Synthesizing chain-fluorinated variants (trifluoroacetoacetanilides) requires reacting anilines with ethyl trifluoroacetoacetate[3]. The strongly electron-withdrawing trifluoromethyl (-CF3) group hyper-activates the adjacent ketone carbonyl, making it highly susceptible to nucleophilic attack. If the condensation is conducted under strongly acidic conditions (such as in polyphosphoric acid), the intermediate immediately undergoes a Knorr-type cyclization to yield 2-trifluoromethyl-4-hydroxyquinoline[4][5]. To successfully isolate the open-chain anilide (amide), the reaction must be strictly controlled under neutral or mildly basic conditions. Utilizing a Dean-Stark apparatus to continuously remove the ethanol byproduct drives the equilibrium of the reversible acyl substitution toward the kinetic amide product before thermodynamic cyclization can occur.
Workflow Visualization
Mechanistic pathways for synthesizing ring- and chain-fluorinated acetoacetanilides.
Experimental Protocols
Protocol A: Scalable Synthesis of Ring-Fluorinated Acetoacetanilides (Diketene Route) Safety Note: Diketene is a volatile, highly reactive lachrymator. Ensure all solvents and reagents are strictly anhydrous to prevent violent decomposition[1]. For bench-scale safety, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) can be substituted as an in-situ acylketene generator at 110 °C.
-
Reagent Charging: In a rigorously dried, 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 0.5 mol of the target fluoroaniline (e.g., 2,4-difluoroaniline) in 400 mL of anhydrous toluene.
-
Catalyst Addition: Add 0.05 mol (10 mol%) of anhydrous pyridine or triethylamine. Causality: The tertiary amine catalyst compensates for the reduced nucleophilicity of the fluoroaniline by forming a highly reactive acylammonium species, preventing the accumulation of unreacted diketene[2].
-
Diketene Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Dropwise, add 0.55 mol of diketene over 45 minutes. Causality: The ring-opening of diketene is highly exothermic. Strict temperature control prevents the thermal polymerization of diketene into complex oligomers.
-
Thermal Maturation: Gradually warm the mixture to 60 °C and stir for 3 hours. Validate reaction progression via TLC (Hexane:EtOAc 7:3) until the fluoroaniline spot is completely consumed.
-
Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold hexanes, and recrystallize from an ethanol/water mixture to yield the pure fluoroacetoacetanilide.
Protocol B: Synthesis of Trifluoroacetoacetanilides (Ester Amidation Route)
-
Reagent Charging: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 0.2 mol of aniline, 0.22 mol of ethyl trifluoroacetoacetate[3], and 250 mL of anhydrous xylene.
-
Thermodynamic Control: Heat the mixture to reflux (approx. 135 °C). Causality: Refluxing in a high-boiling non-polar solvent allows for the azeotropic removal of ethanol. Le Chatelier's principle dictates that removing ethanol continuously drives the equilibrium of the reversible acyl substitution toward the target amide.
-
Byproduct Removal: Continuously drain the ethanol/xylene azeotrope from the Dean-Stark trap. Maintain reflux for 6–8 hours until the theoretical volume of ethanol (approx. 11.6 mL) is collected. Crucial: Do not utilize strong acids (e.g., PPA) to accelerate this step, as this will trigger an irreversible Knorr cyclization to 2-trifluoromethyl-4-hydroxyquinoline[4].
-
Workup: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude oil with cold heptane to precipitate the trifluoroacetoacetanilide. Filter and dry under vacuum.
Quantitative Process Metrics
| Process Parameter | Route A (Ring-Fluorinated) | Route B (Chain-Fluorinated) |
| Key Reagents | Fluoroaniline, Diketene | Aniline, Ethyl Trifluoroacetoacetate |
| Catalyst / Conditions | Pyridine/Et₃N (10 mol%), 0–60 °C | None (Thermal), Reflux (135 °C) |
| Typical Yield | 80% – 92% | 75% – 85% |
| Primary Byproduct | Acetone, CO₂ (if moisture is present) | 2-CF₃-4-Hydroxyquinoline (if acidic) |
| Scalability | High (Pilot scale proven) | Moderate to High |
Troubleshooting & Analytical Quality Control
-
Incomplete Conversion in Route A: If unreacted fluoroaniline persists after 3 hours, verify the anhydrous state of the solvent. Water rapidly degrades diketene into acetoacetic acid, which then decarboxylates[1]. If moisture contamination is suspected, supplement the reaction with an additional 0.05 eq of diketene and 5 mol% catalyst.
-
Discoloration in Route B: The formation of a deep yellow or brown hue often indicates the onset of quinoline cyclization. Ensure the reaction temperature does not exceed 140 °C and verify that no acidic impurities are present in the starting aniline or ester.
References
- European Patent Office. (1988). EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds. Google Patents.
-
Joullié, M. M., et al. (1973). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline. Journal of Medicinal Chemistry, 16(2), 134-139. (Referenced via PrepChem). URL: [Link]
-
Burgart, Y. V., et al. (2024). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. National Institutes of Health (PMC). URL:[Link]
Sources
- 1. 4'-Chloroacetoacetanilide | 101-92-8 | Benchchem [benchchem.com]
- 2. EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds - Google Patents [patents.google.com]
- 3. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 372-31-6 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2,3-Difluorophenyl)-3-oxobutanamide
Welcome to the Technical Support Center. The synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide via the acetoacetylation of 2,3-difluoroaniline is a critical transformation in the development of agrochemicals and pharmaceutical intermediates.
However, researchers frequently encounter yield bottlenecks. The highly electronegative fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect (-I effect). This severely depletes the electron density of the amine nitrogen, rendering 2,3-difluoroaniline a highly deactivated, weak nucleophile1[1]. Standard acetoacetylation methods that work for electron-rich anilines often fail here, leading to reaction stalling and the proliferation of side products.
Mechanistic Pathway & Failure Modes
Understanding the reaction logic is the first step in troubleshooting. The diagram below illustrates the intended acetoacetylation pathway alongside the competing side reactions that commonly degrade overall yield.
Mechanistic pathways and common side reactions in the acetoacetylation of 2,3-difluoroaniline.
Troubleshooting FAQs: Yield & Purity Optimization
Q1: Why is my overall yield consistently below 40% when refluxing with ethyl acetoacetate (EAA)? A1: Because 2,3-difluoroaniline is a poor nucleophile, the rate of direct acetoacetylation with EAA is exceptionally slow. To force the reaction, researchers often increase the temperature and add base catalysts (like DMAP). Unfortunately, under prolonged heating and basic conditions, EAA undergoes self-condensation to form dehydroacetic acid, consuming your reagent before it can react with the aniline 2[2]. Solution: Switch to a more reactive acylating agent like diketene or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD). These precursors generate a highly electrophilic acylketene intermediate in situ, which readily attacks even deactivated amines 3[3].
Q2: I switched to diketene, but I observe vigorous gas evolution and low product yield. What is happening? A2: Diketene is extremely sensitive to moisture. In the presence of water, it rapidly hydrolyzes into acetoacetic acid. This intermediate is thermodynamically unstable and immediately decarboxylates into acetone and carbon dioxide gas (the bubbling you observe) 2[2]. Solution: You must maintain strictly anhydrous conditions. Dry the 2,3-difluoroaniline over molecular sieves, utilize anhydrous solvents, and purge the reaction vessel with an inert gas (nitrogen or argon).
Q3: How can I prevent the formation of diacetoacetylation byproducts? A3: Diacetoacetylation occurs when an excess of the acylating agent reacts with the secondary amide nitrogen of your newly formed product, creating an over-acylated impurity 2[2]. Solution: Strictly control the stoichiometry to a 1:1.05 molar ratio of aniline to diketene. Add the diketene dropwise to the aniline solution to ensure the aniline is always in excess relative to the unreacted diketene in the reaction mixture.
Q4: Are there specific catalysts that improve the reaction with deactivated anilines like 2,3-difluoroaniline? A4: Yes. For highly deactivated aromatic amines, utilizing glacial acetic acid as a solvent in the presence of a basic catalyst (such as tertiary aliphatic amines, pyridine, or alkali metal acetates) significantly improves the acetoacetylation yield when using diketene1[1].
Quantitative Data: Acylating Agent Comparison
To select the best approach for your lab's capabilities, compare the kinetic and yield profiles of the three primary acylating agents used for this synthesis:
| Acylating Agent | Reaction Temp | Catalyst / Additive | Reaction Time | Typical Yield | Primary Byproducts |
| Ethyl Acetoacetate (EAA) | 110–130 °C | DMAP / Pyridine | 12–24 h | 35–50% | Dehydroacetic acid, unreacted aniline |
| Diketene | 40–60 °C | Tertiary Amine / Acetate | 2–4 h | 85–95% | Acetone (if wet), diacetoacetanilide |
| TKD (1,3-Dioxin-4-one) | 110–120 °C | None | 2–4 h | 80–90% | Acetone (volatile byproduct) |
Table 1: Performance metrics of various acylating agents for the synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide.
Validated Experimental Protocols
Protocol A: High-Yield Synthesis via Diketene (Recommended)
This method utilizes diketene in glacial acetic acid with a tertiary amine catalyst, specifically optimized to overcome the low nucleophilicity of deactivated aromatic amines1[1].
Materials:
-
2,3-Difluoroaniline (1.0 eq, strictly anhydrous)
-
Diketene (1.05 eq, freshly distilled)
-
Glacial acetic acid (solvent, anhydrous)
-
Triethylamine (0.05 eq, catalytic)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1.0 equivalent of 2,3-difluoroaniline in anhydrous glacial acetic acid under a nitrogen atmosphere.
-
Catalyst Addition: Add 0.05 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature. The base acts to further activate the diketene ring opening 1[1].
-
Acylation: Heat the mixture to 40 °C. Slowly add 1.05 equivalents of diketene dropwise via the dropping funnel over 30–45 minutes. Maintain the internal temperature between 40–60 °C to prevent diketene polymerization 2[2].
-
Reaction Monitoring: Stir the mixture for an additional 2 hours. Validate completion via TLC (Eluent: Petroleum ether/Ethyl acetate 4:1).
-
Workup: Cool the mixture to room temperature and pour it into crushed ice-water to precipitate the product. Filter the crude solid under vacuum.
-
Purification: Recrystallize the crude N-(2,3-difluorophenyl)-3-oxobutanamide from an aqueous ethanol mixture to remove traces of diacetoacetanilide and unreacted aniline, yielding a highly pure crystalline solid 4[4].
Protocol B: Synthesis via Ethyl Acetoacetate (Alternative)
This method avoids the handling of hazardous diketene but requires continuous byproduct removal to drive the unfavorable equilibrium forward 5[5].
Materials:
-
2,3-Difluoroaniline (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Toluene (solvent)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,3-difluoroaniline, ethyl acetoacetate, and DMAP in toluene 5[5].
-
Reflux: Heat the mixture to reflux (approx. 110–120 °C). The Dean-Stark apparatus is structurally critical here to continuously remove the ethanol byproduct, which prevents the reverse reaction 2[2].
-
Monitoring: Continue refluxing for 16–24 hours until the theoretical volume of ethanol is collected or TLC indicates no further progress.
-
Workup: Cool to room temperature. Wash the organic layer with 1M HCl (a self-validating step to protonate and remove the DMAP catalyst and any unreacted aniline into the aqueous phase), followed by saturated NaHCO3 and brine 5[5].
-
Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via column chromatography.
References
-
Benchchem. A Comparative Analysis of N-(3-methylphenyl)-3-oxobutanamide and Other Acetoacetanilides for Researchers and Drug Development Professional.5
-
Benchchem. Navigating the Synthesis of 4'-Chloroacetoacetanilide: A Technical Support Guide.2
-
PMC (National Institutes of Health). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis.3
-
Google Patents. EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds.1
-
PMC (National Institutes of Health). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening.4
Sources
- 1. EP0280156A2 - Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for fluorinated acetoacetamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize fluorinated acetoacetamides. The core of the challenge lies in a fundamental chemical paradox: the electron-withdrawing nature of fluorine severely dampens amine nucleophilicity, requiring higher activation energies, yet the primary acylating agent (diketene) is notoriously unstable at elevated temperatures.
This guide is designed to help you navigate this thermal paradox. By understanding the mechanistic causality behind temperature control, you can transition from low-yielding, dark-colored batch mixtures to high-purity, scalable workflows.
Mechanistic Pathway & Thermal Causality
To successfully acetoacetylate a fluorinated amine, you must balance the kinetic demands of the deactivated amine against the thermal degradation limits of the reagents. The diagram below illustrates the divergent pathways dictated by your temperature parameters.
Temperature-dependent reaction pathways in fluorinated acetoacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does the acetoacetylation of fluorinated amines require a different temperature profile than standard aliphatic amines? A1: Fluorine's strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the amine nitrogen, drastically lowering its nucleophilicity. Standard aliphatic amines react vigorously with diketene at low temperatures (0–5 °C)[1]. However, if you apply this standard cooling protocol to fluorinated amines, the reaction stalls because the kinetic barrier cannot be overcome. Conversely, indiscriminately heating a batch reactor accelerates diketene decomposition before the amine can react.
Q2: What specific by-products form if the batch reaction temperature exceeds 10 °C when using diketene? A2: Diketene is highly reactive and prone to auto-polymerization. Elevated batch temperatures (>10 °C) promote the formation of dehydroacetic acid and complex pyridine derivatives, most notably 2,4-dihydroxy-6-methyl-3-acetylpyridine[2]. These by-products manifest as dark, viscous impurities that severely complicate downstream purification and reduce the shelf-life of the final product[3].
Q3: Can we use continuous flow chemistry to bypass these batch temperature limits? A3: Yes. In a microreactor, the superior surface-area-to-volume ratio provides exceptional heat dissipation. This allows us to safely conduct the highly exothermic acetoacetylation at 55–75 °C. The short residence time (typically 1–5 minutes) ensures the fluorinated amine reacts fully before the diketene has time to undergo auto-polymerization[4].
Q4: What if I am restricted to batch chemistry and cannot use a microreactor? A4: If you must use batch chemistry, you should abandon diketene. Instead, use alternative diketene equivalents like tert-butyl acetoacetate (TBAA) or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD). TKD undergoes thermal cycloreversion at 100–120 °C to generate a highly reactive acyl ketene intermediate in situ[5]. Because the reactive ketene is consumed by the fluorinated amine as soon as it forms, bulk polymerization is avoided. Similarly, TBAA can be used at 130 °C with continuous distillation of the tert-butanol byproduct to drive the equilibrium forward[6].
Troubleshooting Guide: Diagnostics & Resolutions
Issue: Reaction stalls; high levels of unreacted fluorinated amine remain.
-
Root Cause: The kinetic barrier for nucleophilic attack is not overcome due to the deactivated nature of the fluorinated amine at standard batch temperatures (<10 °C).
-
Resolution: Do not simply heat the batch reactor containing diketene. Transition to a continuous flow setup (see protocol below) or switch the acylating agent to TKD or TBAA to safely operate at >100 °C[6],[5].
Issue: Product mixture turns dark yellow/brown with high viscosity.
-
Root Cause: Thermal runaway leading to diketene polymerization[3].
-
Resolution: If operating in batch, ensure the diketene is added dropwise. Maintain the internal temperature strictly below 10 °C using a cryogenic chiller[2]. Verify that the overhead stirring rate is sufficient to prevent localized hot spots.
Quantitative Data: Temperature vs. Yield Profiles
The following table summarizes the expected outcomes based on your chosen thermal parameters and reactor setup.
| Parameter | Standard Aliphatic Amines | Fluorinated Amines (Batch) | Fluorinated Amines (Microreactor) | Fluorinated Amines (TKD Batch) |
| Acylating Agent | Diketene | Diketene | Diketene | TKD |
| Optimal Temp | 0–5 °C | < 10 °C | 55–75 °C | 110–120 °C |
| Reaction Time | 2–4 hours | 24+ hours (Stalls) | 1–5 minutes | 1–2 hours |
| Primary Risk | Exothermic runaway | Incomplete conversion | Pump failure / Clogging | Acetone off-gassing |
| Expected Yield | > 95% | 40–60% | 90–95% | 85–95% |
Self-Validating Experimental Protocol: Microreactor Synthesis
This protocol leverages continuous flow to safely elevate the reaction temperature, overcoming the poor nucleophilicity of fluorinated amines while suppressing diketene polymerization[4].
Step 1: System Priming and Thermal Equilibration
-
Flush a stainless-steel microreactor system (internal diameter ~0.2 cm) with anhydrous solvent (e.g., toluene or THF).
-
Set the reactor jacket temperature to 65 °C.
-
Validation Check: Ensure the effluent solvent temperature matches the jacket setpoint ±2 °C before proceeding. This prevents cold spots that would stall the deactivated amine reaction.
Step 2: Reagent Preparation
-
Solution A: Prepare 1.0 M fluorinated amine in anhydrous toluene.
-
Solution B: Prepare 1.05 M diketene in anhydrous toluene.
-
Causality Note: A slight 5% excess of diketene compensates for trace moisture and ensures complete amine consumption without causing excessive downstream polymerization.
Step 3: Continuous Injection
-
Pump Solution A and Solution B simultaneously into the micromixer at flow rates calculated to achieve a residence time of exactly 3.0 minutes.
-
Causality Note: The 3-minute window at 65 °C provides enough thermal energy to drive the acetoacetylation of the deactivated amine, but is too brief for significant diketene auto-polymerization[4].
Step 4: Quenching and Collection
-
Direct the reactor effluent into a collection vessel pre-cooled to 0 °C containing a mild amine scavenger (e.g., polymer-bound trisamine) to quench any unreacted diketene immediately.
-
Validation Check: Analyze the first 5 mL of the crude mixture via 19F-NMR. The complete disappearance of the upstream fluorinated amine signal confirms that the kinetic barrier has been successfully overcome. If starting material remains, increase the residence time by 0.5 minutes rather than increasing the temperature, which risks degrading the diketene.
References[1] Title: Acetoacetamide 5977-14-0 wiki | Source: Guidechem | URL:Link[2] Title: DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage | Source: Google Patents | URL:Link[3] Title: Acetoacetamide | Source: Grokipedia | URL:Link[4] Title: US20060142588A1 - Acetoacetylation of alcohols, thiols and amines in a microreactor | Source: Google Patents | URL:Link[6] Title: Fluorinated Vitrimer Elastomers with a Dual Temperature Response | Source: ACS Publications | URL:Link[5] Title: Total Synthesis of Natural Product-Like 3D Molecular Scaffolds for Drug Discovery | Source: University of Southampton | URL:Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. US20060142588A1 - Acetoacetylation of alcohols, thiols and amines in a microreactor - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification & Troubleshooting
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2,3-difluoroaniline and need robust methods to isolate their desired product from unreacted starting material. Here, we address common purification challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest method I should consider for removing 2,3-difluoroaniline?
For most neutral or acidic products, the recommended first-line approach is an acid-base extraction . This technique exploits the basicity of the aniline's amino group. By washing your organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), you can protonate the 2,3-difluoroaniline, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, effectively separating it from your neutral or acidic product which remains in the organic layer. This method is fast, inexpensive, and highly effective for bulk removal.
Q2: My product is also basic. Can I still use an acid-base extraction?
This is a more complex scenario. If your product is also basic and forms a salt with acid, a simple acid wash will not work as both components will move to the aqueous layer. In this case, you must rely on other differences in physical properties. The primary alternative is flash column chromatography . Success will depend on the polarity difference between your product and the 2,3-difluoroaniline. If the polarities are very similar, you may need to explore advanced techniques like preparative HPLC or crystallization.
Q3: How can I quickly check if my purification was successful at removing the aniline?
Thin-Layer Chromatography (TLC) is the most common and rapid method. Spot your crude mixture, the purified fractions, and a standard of 2,3-difluoroaniline on the same plate. After developing the plate, you can visualize the spots. Since anilines can be faint under UV light, using a specific stain is recommended. A potassium permanganate (KMnO₄) stain is excellent for this purpose, as it reacts with the amino group to produce a distinct yellow-brown spot, making even trace amounts of the aniline visible.
Troubleshooting & In-depth Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: After an acid wash, I still see 2,3-difluoroaniline in my product via TLC/NMR.
This indicates an incomplete extraction. Several factors could be at play:
-
Insufficient Acid: You may not have used enough acid to protonate all the aniline. Ensure you are using a molar excess of acid relative to the amount of unreacted aniline. A second or even third wash with fresh aqueous acid is often necessary for complete removal.
-
Inefficient Mixing: The protonation reaction occurs at the interface between the organic and aqueous layers. If the two phases are not mixed vigorously, the extraction will be inefficient. Ensure you shake the separatory funnel thoroughly for at least 1-2 minutes, venting frequently.
-
pH is Not Low Enough: The pKa of the conjugate acid of anilines is typically around 4-5. To ensure complete protonation, the pH of the aqueous layer should be at least 2 pH units below the pKa of the anilinium ion. A pH of 1-2 is ideal. You can check the pH of the aqueous layer with pH paper after the extraction.
Caption: Troubleshooting workflow for incomplete acid-base extraction.
Problem 2: My product and 2,3-difluoroaniline are co-eluting during column chromatography.
Co-elution occurs when the polarity of your product and the starting material are too similar for the chosen solvent system (mobile phase) and stationary phase (e.g., silica gel).
-
Strategy 1: Adjust Solvent Polarity: Your primary goal is to find a solvent system that maximizes the difference in retention factors (ΔRf).
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in your hexanes/ethyl acetate mixture).
-
If the spots are too low (low Rf), increase the polarity.
-
Systematically test different solvent systems. Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane or a trace of triethylamine if your column is becoming acidic) can dramatically improve separation.
-
-
Strategy 2: Change the Stationary Phase: If adjusting the mobile phase fails, consider a different stationary phase.
-
Alumina: Basic or neutral alumina can offer different selectivity compared to the acidic silica gel.
-
Reverse-Phase Silica (C18): If your product is significantly more non-polar than the aniline, reverse-phase chromatography (using a polar mobile phase like water/acetonitrile) can be an excellent option.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Polarity |
| 2,3-Difluoroaniline | 129.11 | 179-181 | ~3.1 | Moderately Polar |
| Hypothetical Product (e.g., an Amide) | >200 (variable) | Typically >250 | N/A (Neutral) | Variable |
This data highlights the key differences to exploit: the basicity (pKa) for extraction and the boiling point for distillation (if the product is thermally stable and non-volatile).
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The top layer is typically the organic layer unless a chlorinated solvent is used. Drain the lower (aqueous) layer.
-
Repeat: Repeat the wash (steps 3-5) one or two more times with fresh 1M HCl to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: TLC Analysis with Permanganate Stain
-
Spotting: On a silica gel TLC plate, spot your crude material, your purified material, and a co-spot (crude + standard) alongside a reference standard of 2,3-difluoroaniline.
-
Elution: Develop the plate using a solvent system that gives good separation (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualization (UV): First, visualize the plate under a UV lamp (254 nm) and circle any visible spots.
-
Staining: Prepare the potassium permanganate stain (a common recipe is 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water). Dip the TLC plate into the stain solution for 1-2 seconds.
-
Development: Gently heat the stained plate with a heat gun. The aniline, if present, will appear as a yellow-to-brown spot against a purple/pink background. Your purified sample should not show a spot at the same Rf as the 2,3-difluoroaniline standard.
Caption: Visual representation of the acid-base extraction process.
References
-
Technique of Organic Chemistry, Volume VII: Organic Solvents. A. Weissberger, Interscience Publishers, 1955. (Provides extensive data on solvent properties relevant for extraction and chromatography). URL: [Link]
-
Purification of Laboratory Chemicals. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 8th Edition, 2017. (An authoritative guide on a wide range of purification techniques). URL: [Link]
-
Vogel's Textbook of Practical Organic Chemistry. A. I. Vogel, Longman, 5th Edition, 1989. (A classic text with detailed protocols for fundamental organic chemistry techniques including extraction and chromatography). URL: [Link]
Technical Support Center: Stability and Troubleshooting for N-(2,3-difluorophenyl)-3-oxobutanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(2,3-difluorophenyl)-3-oxobutanamide. This compound is a β-keto aryl amide, a structural motif frequently utilized in the synthesis of SIRT2 inhibitors[1] and advanced industrial pigments[2]. While highly versatile, the β-keto amide functional group introduces unique stability challenges in solution, primarily driven by keto-enol tautomerization and a high susceptibility to hydrolysis[3].
This guide provides actionable, causality-driven troubleshooting steps, self-validating protocols, and empirical data to ensure the integrity of your experimental workflows.
Mechanistic Overview of Degradation
To effectively troubleshoot, one must first understand the molecular vulnerabilities of N-(2,3-difluorophenyl)-3-oxobutanamide. The molecule features an active methylene bridge flanked by a ketone and an amide carbonyl.
-
Amide Hydrolysis: The amide bond is the primary site of degradation. Under highly acidic or basic conditions, the molecule undergoes hydrolysis to yield 2,3-difluoroaniline and acetoacetic acid[3].
-
Spontaneous Decarboxylation: The resulting acetoacetic acid is a highly unstable β-keto acid. Upon formation, it rapidly undergoes spontaneous, heat-catalyzed decarboxylation to form acetone and carbon dioxide[4].
-
Keto-Enol Tautomerization: The active methylene protons are acidic. In solution, the compound exists in an equilibrium between its keto and enol forms[1]. While not a degradation pathway per se, this tautomerization can confound analytical quantification if not properly controlled.
Degradation pathway of N-(2,3-difluorophenyl)-3-oxobutanamide via hydrolysis and decarboxylation.
Troubleshooting & FAQs
Q: Why is my stock solution in DMSO showing reduced potency in cellular assays after 1 month at -20°C? A: Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Once water is present, the intrinsic instability of the β-keto amide leads to slow hydrolysis into 2,3-difluoroaniline[2]. Solution: Prepare single-use aliquots of your DMSO stock solutions and store them over a desiccant. Never subject the master stock to multiple freeze-thaw cycles.
Q: During LC-MS analysis of fresh solutions, I observe peak splitting or a broad shoulder. Is the compound degrading? A: Causality: Not necessarily. β-keto amides exist in a dynamic equilibrium between their keto and enol tautomers[1]. In non-polar solvents or at neutral pH, the interconversion rate matches the chromatography timescale, causing peak broadening or splitting. Solution: Acidify your mobile phase (e.g., add 0.1% Trifluoroacetic Acid). The low pH suppresses enolization, forcing the molecule into a single state and yielding a sharp, quantifiable chromatographic peak.
Q: How does pH affect the half-life of this compound in aqueous buffers? A: Causality: Amide hydrolysis is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions[3]. The compound exhibits a U-shaped stability profile. It is most stable at a mildly acidic pH (pH 5-6) where the concentration of both catalytic species is minimized. At pH > 8, base-catalyzed addition-elimination rapidly cleaves the amide[5].
Quantitative Stability Data
To guide your experimental design, the following tables summarize the kinetic stability and recommended storage matrices for N-(2,3-difluorophenyl)-3-oxobutanamide.
Table 1: Kinetic Stability in Aqueous Media (25°C)
| pH Condition | Buffer System | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| pH 2.0 | Phosphate | < 24 hours | Acid-catalyzed hydrolysis |
| pH 5.0 | Acetate | > 14 days | Highly stable (Optimal pH) |
| pH 7.4 | PBS | ~ 5-7 days | Mild base-catalyzed hydrolysis |
| pH 10.0 | Borate | < 4 hours | Rapid base-catalyzed hydrolysis |
Table 2: Recommended Storage Matrix
| State | Solvent / Matrix | Temperature | Max Recommended Shelf Life |
| Solid | Neat powder (Dry) | 4°C | > 2 years |
| Liquid | 100% DMSO (Anhydrous) | -20°C | 6 months (Single-use aliquots) |
| Liquid | Aqueous Buffer (pH 5.0) | 4°C | 1 month |
| Liquid | Aqueous Buffer (pH 7.4) | 37°C | Prepare fresh daily |
Experimental Protocols: Self-Validating Stability-Indicating HPLC Assay
To accurately track the degradation of N-(2,3-difluorophenyl)-3-oxobutanamide, you must use a stability-indicating method. This protocol is designed as a self-validating system; it proves its own efficacy before any sample data is accepted.
Step 1: Preparation of the System Suitability Standard (SST)
Causality: To prove the HPLC method can separate the parent compound from its degradation products, we must deliberately generate the primary degradant (2,3-difluoroaniline) in situ.
-
Dissolve 1.0 mg of N-(2,3-difluorophenyl)-3-oxobutanamide in 1.0 mL of 50% Acetonitrile/Water.
-
Add 100 µL of 0.1 N NaOH and incubate at 50°C for 60 minutes to force base-catalyzed hydrolysis[5].
-
Neutralize the solution by adding 100 µL of 0.1 N HCl.
Step 2: Mobile Phase and Column Selection
Causality: We utilize an acidic mobile phase to suppress the keto-enol tautomerization, ensuring sharp peak shapes.
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Strictly controlled at 25°C. (Note: Elevated temperatures, e.g., 40°C, can cause on-column degradation of the unstable β-keto acid intermediate, skewing the chromatogram).
Step 3: Execution and System Validation
Causality: A method is only trustworthy if it meets predefined resolution criteria.
-
Inject 2 µL of the SST prepared in Step 1.
-
Monitor absorbance at 254 nm.
-
Validation Check: Identify the peak for 2,3-difluoroaniline (early eluting) and the intact N-(2,3-difluorophenyl)-3-oxobutanamide (late eluting). The analytical run is only considered valid if the chromatographic resolution ( Rs ) between these two peaks is strictly > 2.0 . If Rs < 2.0, replace the column or decrease the gradient slope.
References
-
MDPI Molecules. "Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies." (2020). Source:[Link]
-
OECD SIDS. "Acetoacetanilide CAS N°:102-01-2 Toxicity and Environmental Fate." UNEP Publications. Source: [Link]
-
Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Source:[Link]
-
AK Lectures. "Hydrolysis and Decarboxylation of β-Keto Ester." Source:[Link]
Sources
Solvent selection for high-purity acetoacetanilide crystallization
Welcome to the Technical Support Center for High-Purity Acetoacetanilide (AAA) Crystallization. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will explore the thermodynamic causality behind solvent selection, provide self-validating experimental workflows, and troubleshoot the exact mechanisms that cause crystallization failures in the lab and at scale.
Thermodynamic Foundations of AAA Solvent Selection
Acetoacetanilide (C₁₀H₁₁NO₂) crystallizes in an orthorhombic crystal system with a noncentrosymmetric structure[1]. The molecule contains an active methylene group, a carbonyl group, and an amide group. This structure allows AAA to act as both a hydrogen-bond donor and acceptor, making solvent selection the single most critical variable in controlling crystal habit, purity, and yield.
The Causality of Polarity: Solvent polarity directly dictates the solid-liquid equilibrium (SLE).
-
Polar Aprotic Solvents (e.g., cyclopentanone, acetone) yield the highest absolute solubility[1]. They form strong dipole-dipole interactions with AAA's carbonyl groups without competing for the internal hydrogen bonds required to build the crystal lattice.
-
Polar Protic Solvents (e.g., ethanol, isopropanol) exhibit a steep temperature-dependent solubility gradient[1]. They engage in dynamic hydrogen bonding with AAA, which slows down the crystal growth kinetics. This slower, controlled growth selectively excludes impurities (like unreacted aniline or diketene) from the crystal lattice, making protic solvents superior for high-purity cooling crystallization.
Solvent Performance & Selection Data
| Solvent Category | Representative Solvents | Solubility Profile (272.25 - 324.15 K) | Mechanistic Interaction & Application |
| Polar Aprotic | Cyclopentanone, Acetone, Ethyl Acetate | Highest Absolute Capacity. Solubility increases linearly with temperature. | Forms strong dipole-dipole interactions. Ideal for high-throughput evaporative crystallization[1]. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Steep Temperature Gradient. Moderate solubility at 272 K, high at 324 K. | Hydrogen-bond donation modulates crystal growth kinetics. Excellent for cooling crystallization and impurity purging[1]. |
Standard Operating Procedure: Self-Validating Cooling Crystallization
To prevent batch-to-batch variability, this protocol incorporates a gravimetric self-validation step to ensure strict adherence to the thermodynamic solubility curve before initiating nucleation.
Phase 1: Thermodynamic Equilibration
-
Dissolution: Suspend crude AAA in 95% Ethanol at a ratio of 1:5 (w/v). Heat the reactor to 60°C under continuous agitation (80-100 rpm) until complete dissolution is visually confirmed[2].
-
Self-Validation (Gravimetric Assay): Extract a 2.0 mL aliquot from the reactor. Filter it rapidly through a pre-warmed 0.22 µm PTFE syringe filter into a tared vial. Evaporate the solvent completely and weigh the residue. Calculate the exact concentration to ensure it matches the theoretical solid-liquid equilibrium (SLE) data for AAA in ethanol at 60°C. Adjust solvent volume if the solution is under-saturated.
Phase 2: Controlled Nucleation & Growth 3. Hot Filtration: Pass the bulk solution through a heated filter to remove insoluble particulate impurities. 4. Seeding: Cool the filtrate to 40°C at a controlled rate of 0.5°C/min. At 40°C (the metastable limit), introduce 1-2% (w/w) pure AAA seed crystals.
-
Causality: Seeding bypasses the high activation energy of primary nucleation, preventing spontaneous "oiling out" and ensuring uniform orthorhombic crystal growth[3].
-
Vacuum-Assisted Cooling: Gradually increase the system vacuum from 760 mmHg down to 100 mmHg over 1 hour, while continuing to cool the system to <10°C[2].
-
Causality: The vacuum removes latent heat via controlled solvent evaporation, maintaining a constant, gentle supersaturation driving force.
-
Phase 3: Isolation 6. Filtration & Washing: Filter the resulting slurry at 0-10°C. Wash the filter cake with a cold 10% ethanol/water mixture to displace the mother liquor containing unreacted aniline and diketene[3]. 7. Drying: Dry the product under vacuum (10-5 mmHg) at 40°C until constant weight is achieved[2].
Troubleshooting & FAQs
Q: Why is my AAA product forming a hard cake instead of a free-flowing powder? A: Caking is typically caused by rapid, uncontrolled supersaturation, leading to agglomeration and solvent entrapment. When the cooling rate is too fast, AAA precipitates as fine, irregular crystals that fuse together. Resolution: Implement the seeded crystallization approach described in Phase 2. By adding 1-2% (w/w) AAA seed crystals at the metastable zone limit, you provide surface area for controlled crystal growth, yielding uniform, free-flowing "quicksand-like" particles[2],[3].
Q: During cooling, my AAA solution forms a separate liquid phase ("oiling out") instead of crystallizing. How do I fix this? A: Liquid-liquid phase separation (oiling out) occurs when the supersaturation level exceeds the nucleation threshold before crystals can form. This happens when cooling a highly concentrated solution too rapidly. Resolution: First, ensure your initial concentration is strictly bound to the solid-liquid equilibrium curve using the gravimetric assay[1]. Second, reduce the cooling rate to <0.2°C/min as you approach the saturation temperature, and introduce seed crystals before the solution reaches the oiling-out boundary.
Q: NMR analysis of my dried AAA crystals shows residual cyclopentanone. Why is this happening? A: Polar aprotic solvents like cyclopentanone have a high affinity for the AAA lattice due to strong dipole-dipole interactions[1]. If crystallization is driven too quickly via rapid evaporation, the crystal lattice grows irregularly, trapping mother liquor in macroscopic inclusions. Resolution: Switch to a polar protic solvent like ethanol, which offers better kinetic control over crystal habit[1]. If you must use a ketone for yield purposes, implement temperature cycling (heating and cooling by 5°C increments) during the growth phase to dissolve flawed crystal surfaces and release entrapped solvent.
Process Visualization
Workflow for AAA solvent selection and crystallization troubleshooting.
References
-
Experimental Investigation of Binary (Solid + Liquid) Equilibrium and Dissolution Property Analysis for Acetoacetanilide in 16 Organic Solvents at Temperatures from 272.25 to 324.15 K. ACS Publications. 1
-
Preparation method of crystalline N-acetoacetanilide. Patsnap Eureka. 2
-
Preparation method for N-acetyl acetanilide (CN103224455B). Google Patents.3
Sources
Technical Support Center: Handling Moisture Sensitivity in Beta-Keto Amide Synthesis
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for beta-keto amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the inherent moisture sensitivity of the synthetic routes leading to this valuable structural motif. Beta-keto amides are critical intermediates in medicinal chemistry and materials science, but their synthesis often requires stringent control over reaction conditions. This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome common hurdles, particularly those arising from moisture contamination.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during beta-keto amide synthesis.
Q1: My beta-keto amide synthesis has a very low or zero yield. What is the most likely cause?
A: The most frequent culprit for low or no yield in beta-keto amide syntheses, especially those employing strong bases like LDA or LiHMDS for condensation reactions, is the presence of trace amounts of water. Moisture can quench the strong base, preventing the formation of the necessary enolate intermediate.[1][2] Additionally, water can hydrolyze moisture-sensitive starting materials, such as acyl chlorides or anhydrides, into inactive carboxylic acids.
Q2: What are the visible signs of moisture contamination in my reaction?
A: While quantitative analysis is best, there are several visual cues. These include:
-
Reagent Inactivity: A strong base failing to produce a characteristic color change (e.g., the deep blue/purple of a sodium-benzophenone ketyl radical in THF stills).
-
Precipitation: The formation of insoluble hydroxides upon addition of organometallic bases.
-
Fuming: Acyl chlorides fuming excessively upon exposure to the flask's atmosphere, indicating reaction with airborne moisture.
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups.
Q3: Are "anhydrous" solvents straight from the supplier dry enough for my reaction?
A: Not always. While commercially available anhydrous solvents are packaged under inert atmospheres and have low water content, their quality can degrade after the bottle is opened for the first time. For highly sensitive reactions, such as those involving dianion intermediates, it is best practice to freshly distill the solvent over an appropriate drying agent or pass it through an activated alumina column immediately before use.[3][4] For less sensitive reactions, using solvent from a recently opened Sure/Seal™ type bottle may be sufficient.[5]
Q4: Which starting materials and reagents are the most sensitive to moisture?
A: The most sensitive components are:
-
Strong, non-nucleophilic bases: Lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and sodium hydride (NaH) are rapidly and irreversibly quenched by water.
-
Acylating Agents: Acyl chlorides and anhydrides readily hydrolyze to their corresponding carboxylic acids, which will not participate in the desired condensation.
-
Water-Scavenging Reagents: Reagents like titanium(IV) chloride (TiCl4), sometimes used in Claisen condensations, will be consumed by any water present.[6]
Q5: Can I use potassium carbonate or other weak bases to avoid these moisture issues?
A: While some methods for beta-keto amide synthesis use weaker bases like sodium acetate or potassium carbonate, these are typically for specific, less general routes, such as those starting from 2,2,6-trimethyl-4H-1,3-dioxin-4-one.[7][8] The classical and most versatile methods, like the Claisen condensation, require a strong base to deprotonate the ester or amide starting material, making strict moisture exclusion essential.[2][9][10]
Part 2: In-Depth Troubleshooting Guides
When quick fixes are not enough, a systematic approach is necessary. This section provides a logical framework for diagnosing and solving persistent issues.
Guide 1: Diagnosing and Solving Low Yield
Low product yield is the most common and frustrating issue. The following workflow helps systematically identify the root cause, with a primary focus on moisture as the initial checkpoint.
Caption: A decision tree for troubleshooting low yields in moisture-sensitive reactions.
The synthesis of β-keto amides often proceeds via a Claisen-type condensation mechanism. This reaction hinges on the formation of a nucleophilic enolate from an ester or amide starting material by a strong base.
-
Proton Source: Water (pKa ~15.7) is far more acidic than the α-proton of a typical ester (pKa ~25). A strong base will preferentially deprotonate any water present, becoming quenched and unavailable for enolate formation.
-
Hydrolysis: Acylating agents, particularly acyl chlorides, react rapidly with water to form the corresponding carboxylic acid. This not only consumes the acylating agent but the resulting acid can neutralize the strong base, further inhibiting the reaction.
Guide 2: Identifying and Mitigating Side Reactions
The presence of water not only lowers the yield of the desired product but can also lead to the formation of identifiable side products that can aid in diagnostics.
-
Side Product: Carboxylic Acid (corresponding to your acylating agent).
-
Cause: Hydrolysis of the acyl chloride or anhydride.
-
Identification: Can often be detected by TLC or NMR of the crude reaction mixture. During aqueous workup, it may partition into the basic aqueous layer and be lost, but its presence is implied by the consumption of starting material without the formation of the product.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Add the acylating agent to the reaction mixture under a strictly inert atmosphere.
-
-
Side Product: Unreacted Starting Ester/Amide.
-
Cause: Incomplete enolate formation due to base quenching by moisture.
-
Identification: Easily seen in the analysis of the crude reaction mixture (TLC, NMR, LC-MS).
-
Solution: Re-evaluate all drying procedures for solvents, reagents, and glassware. Ensure the base is active and added correctly.
-
Part 3: Essential Protocols for Anhydrous Synthesis
Proactive prevention is superior to reactive troubleshooting. Implementing these protocols as standard practice will significantly increase the success rate of moisture-sensitive reactions.
Protocol 1: Rigorous Drying of Laboratory Glassware
Adsorbed water on glassware is a common but overlooked source of moisture.[5][11]
-
Cleaning: Thoroughly wash all glassware (reaction flask, addition funnel, condenser, stir bar) with soap and water, followed by rinses with deionized water and then acetone to aid drying.
-
Oven Drying: Place all glassware in a laboratory oven set to at least 125 °C for a minimum of 4 hours, though overnight is preferable.[5][11]
-
Assembly and Cooling: Assemble the reaction apparatus while it is still hot and immediately connect it to a manifold supplying a positive pressure of dry, inert gas (nitrogen or argon).
-
Cooling: Allow the entire setup to cool to room temperature under this positive flow of inert gas. This prevents atmospheric moisture from being drawn back into the flask as it cools.
Protocol 2: Solvent Purification and Drying
The choice of drying method depends on the solvent and the required level of dryness. Simple storage over activated 3 Å molecular sieves is often sufficient and safer than distillation from reactive metals.[3][4]
| Solvent | Drying Agent / Method | Residual Water Content (ppm) | Time | Reference |
| Tetrahydrofuran (THF) | Stored over 3 Å molecular sieves (20% m/v) | < 10 ppm | 48 h | [3][4] |
| Tetrahydrofuran (THF) | Distilled from Na/Benzophenone | ~ 43 ppm | N/A | [3][4] |
| Dichloromethane (DCM) | Passed through activated neutral alumina column | < 5 ppm | Single Pass | [3][4] |
| Dichloromethane (DCM) | Stored over activated 3 Å molecular sieves | ~ 5-10 ppm | 24 h | [3][4] |
| Dichloromethane (DCM) | Distilled from CaH₂ | ~ 13 ppm | N/A | [3][4] |
| Toluene | Stored over 3 Å molecular sieves | < 10 ppm | 48 h | [3] |
This table summarizes representative data. Actual values can vary based on the initial water content and the activation state of the desiccant.
Protocol 3: Setting Up and Maintaining an Inert Atmosphere
Maintaining an oxygen- and moisture-free environment is critical. This can be achieved with a simple balloon setup or a more robust Schlenk line.[12][13]
Caption: A schematic of a standard Schlenk line setup for maintaining an inert atmosphere.
-
Assemble: Assemble the oven-dried glassware and connect the reaction flask's sidearm to the Schlenk line via thick-walled rubber tubing.
-
Evacuate & Backfill: Carefully open the stopcock on the flask to the vacuum manifold to evacuate the air.
-
Purge: Close the connection to the vacuum and gently open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon.
-
Cycle: Repeat this "evacuate-and-backfill" cycle at least three times to ensure the removal of residual atmospheric gases.[14]
-
Positive Pressure: After the final cycle, leave the flask connected to the inert gas manifold with a slight positive pressure, indicated by gentle bubbling from the oil bubbler at the end of the line. Your system is now ready for the addition of solvents and reagents.
References
- Nakatsuji, H., et al. (2009). An (E)- and (Z)-stereocomplementary preparative method for α,β-disubstituted α,β-unsaturated esters. Organic Letters, 11, 4258-4261.
- Zhang, M., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry.
- Bode, J. W., et al. (2010). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS. Organic Syntheses, 87, 218.
-
Chen, Y., & Sieburth, S. McN. (1996). A new beta-keto amide synthesis. Synthesis. Available at: [Link]
- Unspecified Author. (2024). Summary of Common Organic Solvent Purification Methods Used in Laboratories. Stanford Advanced Materials.
- Chen, Y., & Sieburth, S. McN. (1996). A New β-Keto Amide Synthesis. Synthesis.
- Zhang, M., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry.
- Angelov, P. (2010). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry.
- Various Authors. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Wikipedia contributors. (n.d.). Claisen condensation. Wikipedia.
- Ison, E. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Millipore Sigma.
- Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Unspecified Author. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
- Li, Z., et al. (2018). Aerobic α-Hydroxylation of β-Keto Esters and Amides by Co-catalysis of SmI3 and I2 under Mild Base-free Conditions. ResearchGate.
- Unspecified Author. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.
- Williams, D. B. G., & Lawton, M. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Rubin Group, UCLA.
- Unspecified Author. (n.d.). Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134.
- Various Authors. (n.d.). Claisen Condensation. Organic Chemistry Portal.
- Unspecified Author. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. BOC Sciences.
- Delloyd. (n.d.). Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- Bode, J. W., et al. (2010). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND A-Ketoacids. Amanote Research.
- El-Subbagh, H. I., & Stables, J. P. (2001). Cyclization reactions leading to beta-hydroxyketo esters. Archiv der Pharmazie.
- Boruah, M., & Prajapati, D. (2018). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Revista de Chimie.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Sun, W., et al. (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. ResearchGate.
- Pearson Education. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson.
- Takle, M. J., et al. (2025). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science.
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis.
- Zhang, M., et al. (2024). Scheme 3: Synthesis of β-keto amides 3. ResearchGate.
- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis.
- Chem Steps. (2024). Converting Ketones to Amides. Chemistry Steps.
- Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. schlenklinesurvivalguide.wordpress.com [schlenklinesurvivalguide.wordpress.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. kintekfurnace.com [kintekfurnace.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of N-(2,3-difluorophenyl)-3-oxobutanamide: A Multi-technique Approach
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists, the ability to accurately and efficiently characterize small molecules like N-(2,3-difluorophenyl)-3-oxobutanamide is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and presents a comparative overview of complementary analytical techniques, offering field-proven insights into their synergistic application for comprehensive structural elucidation.
The Central Role of ¹H NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural analysis of organic compounds.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool.[3] The ¹H NMR spectrum, in particular, is often the first and most informative experiment performed on a new compound.
Predicted ¹H NMR Spectrum of N-(2,3-difluorophenyl)-3-oxobutanamide
While an experimental spectrum for N-(2,3-difluorophenyl)-3-oxobutanamide is not publicly available, a detailed prediction can be formulated based on established principles of NMR theory and data from analogous structures. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different sets of protons in the molecule.
The structure of N-(2,3-difluorophenyl)-3-oxobutanamide and the predicted proton environments are illustrated below:
Caption: Molecular structure of N-(2,3-difluorophenyl)-3-oxobutanamide with key protons labeled (a-f).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| H (a) | ~8.2 | Multiplet | 1H | Aromatic proton ortho to the amide group, deshielded by its anisotropy and the adjacent fluorine. |
| H (b) | ~7.2 | Multiplet | 1H | Aromatic proton meta to the amide and ortho to a fluorine atom. |
| H (c) | ~7.1 | Multiplet | 1H | Aromatic proton para to the amide and between two fluorine atoms. |
| H (d) | ~10.4 | Broad Singlet | 1H | Amide proton, significantly deshielded due to resonance and potential hydrogen bonding. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. |
| H (e) | ~3.6 | Singlet | 2H | Methylene protons between two carbonyl groups, appearing as a singlet due to the absence of adjacent protons. This is characteristic of the keto-enol tautomerism where the keto form is predominant. |
| H (f) | ~2.3 | Singlet | 3H | Methyl protons adjacent to a carbonyl group, appearing as a sharp singlet. |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions. For instance, ¹H NMR data for N-(2,3-difluorophenyl)-2-fluorobenzamide shows aromatic protons in the 6.8-8.7 ppm range.[4]
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often necessitates a multi-technique approach. The following table compares ¹H NMR with other common analytical methods for the characterization of N-(2,3-difluorophenyl)-3-oxobutanamide.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the number, chemical environment, and connectivity of protons. | High resolution, non-destructive, provides detailed structural information.[1][2] | Requires a relatively large amount of pure sample (2-50 mg), can be complex to interpret for large molecules.[2] |
| ¹³C NMR | Information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Complements ¹H NMR by providing a carbon skeleton map. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| FT-IR | Identification of functional groups present in the molecule. | Fast, requires small sample amounts, provides a "fingerprint" of the molecule.[5] | Does not provide detailed connectivity information, can be difficult to interpret complex spectra. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, can be coupled with chromatographic techniques for mixture analysis.[6][7] | Does not provide detailed stereochemical information, can be destructive. |
In-depth Look at Complementary Techniques:
-
¹³C NMR Spectroscopy: For N-(2,3-difluorophenyl)-3-oxobutanamide, a ¹³C NMR spectrum would be expected to show distinct signals for the aromatic carbons (some of which would exhibit C-F coupling), the two carbonyl carbons (amide and ketone), the methylene carbon, and the methyl carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic, with amide carbonyls typically appearing around 160-180 ppm and ketone carbonyls around 180-220 ppm.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this molecule would be characterized by strong absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650 cm⁻¹), and the C=O stretch of the ketone (around 1715 cm⁻¹).[5][9] The presence of two distinct carbonyl peaks would be a key indicator of the molecule's structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of N-(2,3-difluorophenyl)-3-oxobutanamide, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum could further corroborate the proposed structure by showing the loss of specific fragments, such as the acetyl group or the difluorophenyl group. Mass spectrometry is a cornerstone technique in drug development for its sensitivity and ability to analyze complex biological samples.[6][10]
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a small molecule like N-(2,3-difluorophenyl)-3-oxobutanamide.
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified N-(2,3-difluorophenyl)-3-oxobutanamide into a clean, dry vial.
-
Solvent Selection and Dissolution: Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like the amide N-H.[11][12] Ensure complete dissolution by vortexing or brief sonication.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is typically performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Spectral Analysis: The processed spectrum is analyzed by integrating the signals to determine the relative number of protons, identifying the multiplicity (singlet, doublet, triplet, etc.) of each signal, and measuring the coupling constants (J-values) to deduce proton-proton connectivity.
Conclusion: A Synergistic Approach for Unambiguous Characterization
The structural elucidation of N-(2,3-difluorophenyl)-3-oxobutanamide serves as an excellent case study for the power and necessity of a multi-technique analytical approach in modern drug development. While ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework of the molecule, its true potential is realized when used in conjunction with complementary techniques such as ¹³C NMR, FT-IR, and mass spectrometry. Each method provides a unique piece of the structural puzzle, and together they enable a self-validating system for unambiguous characterization. This integrated analytical strategy is fundamental to ensuring the identity, purity, and quality of pharmaceutical compounds, thereby accelerating the journey from discovery to clinical application.
References
-
Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review. Retrieved from [Link]
-
NMR Spectroscopy - Theory. (n.d.). University of Warwick. Retrieved from [Link]
-
6.5: NMR Theory and Experiment - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
-
LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (n.d.). BioAgilytix. Retrieved from [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News. (n.d.). Drug Discovery News. Retrieved from [Link]
-
Mass spectrometry in small molecule drug development. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. (2013, November 15). PubMed. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023, September 1). MDPI. Retrieved from [Link]
-
Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. (n.d.). PMC. Retrieved from [Link]
-
An in situ high pressure FTIR study on molecular interactions of ketones, esters, and amides with dense phase carbon dioxide | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
6 - IR - spectroscopy. (n.d.). users.uj.edu.pl. Retrieved from [Link]
-
Ir lecture part 2. (n.d.). chem.ucla.edu. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. Retrieved from [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. ijirset.com [ijirset.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. infinixbio.com [infinixbio.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Comparative Guide: HPLC Retention Dynamics of 2,3-Difluoro vs. 2,4-Difluoro Isomers
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving positional isomers. In pharmaceutical impurity profiling and environmental tracer studies, distinguishing between fluorinated aromatics—specifically 2,3-difluoro and 2,4-difluoro isomers—is notoriously difficult due to their identical molecular weights and highly similar polarities.
This guide provides an objective, data-driven comparison of their High-Performance Liquid Chromatography (HPLC) retention behaviors. Rather than just listing parameters, we will deconstruct the physicochemical causality behind their separation and establish a field-proven, self-validating analytical protocol.
Mechanistic Causality: The "Why" Behind the Retention
To optimize a chromatographic method, we must first understand why two molecules with the exact same atoms interact differently with a C18 stationary phase. The separation of 2,3-difluorobenzoic acid (2,3-DFBA) and 2,4-difluorobenzoic acid (2,4-DFBA) is governed by two primary physicochemical mechanisms:
A. Contiguous Hydrophobic Surface Area
In Reversed-Phase HPLC (RP-HPLC), retention is primarily driven by hydrophobic interactions (van der Waals forces) between the analyte and the alkyl chains of the stationary phase.
-
2,3-Difluoro Isomer: The fluorine atoms are adjacent (ortho and meta). This localized concentration of electronegativity leaves a larger, uninterrupted hydrophobic face on the opposite side of the aromatic ring (positions 4, 5, and 6). This contiguous lipophilic surface maximizes interaction with the C18 phase, leading to stronger retention.
-
2,4-Difluoro Isomer: The fluorine atoms are separated (ortho and para). This arrangement breaks up the hydrophobic surface area of the benzene ring, reducing the net van der Waals contact area with the stationary phase and resulting in faster elution.
B. pKa and Inductive Effects
The position of the highly electronegative fluorine atoms directly impacts the acidity of the molecule. As demonstrated in , controlling the ionization state is critical. An ortho fluorine strongly increases acidity via inductive effects. While both isomers possess one ortho fluorine, the 2,4-isomer's para fluorine introduces a competing resonance donation effect that subtly alters its pKa compared to the purely inductive meta fluorine of the 2,3-isomer. When the mobile phase pH is near their pKa, these subtle differences in ionization dictate their relative polarities.
Quantitative Retention Data
The mechanistic theories align perfectly with empirical data. Table 1 summarizes the retention times of difluorobenzoic acid isomers under standardized RP-HPLC conditions, as documented in 1[1].
Table 1: Comparative HPLC Retention Times of Difluorobenzoic Acid Isomers
| Isomer | Retention Time (min) | Relative Elution | Structural Causality |
| 2,6-Difluoro | 2.13 | 1 (Earliest) | Two ortho fluorines maximize acidity; highest ionization at low pH. |
| 2,4-Difluoro | 2.87 | 2 | Disrupted hydrophobic surface area reduces C18 interaction. |
| 2,5-Difluoro | 2.95 | 3 | Intermediate hydrophobic surface disruption. |
| 2,3-Difluoro | 3.06 | 4 | Contiguous hydrophobic face (C4-C6) maximizes C18 retention. |
| 3,5-Difluoro | 3.37 | 5 | Lack of ortho fluorine lowers acidity; highly neutral and retained. |
| 3,4-Difluoro | 3.73 | 6 (Latest) | Minimal acidity and large contiguous hydrophobic area. |
Data confirms that the 2,3-difluoro isomer consistently elutes later than the 2,4-difluoro isomer due to its superior hydrophobic contact area.
Field-Proven Protocol: Self-Validating HPLC Separation
Phase 1: Stationary & Mobile Phase Preparation
-
Column Selection: Use a high-density C18 Reversed-Phase column (e.g., 150 mm x 4.6 mm, 5 µm). Causality: The dense alkyl chains provide the necessary surface area to discriminate based on the contiguous hydrophobic faces of the isomers.
-
Mobile Phase A (Aqueous): 25 mM KH2PO4 buffer, adjusted to pH 2.7 with H3PO4 . Causality: Maintaining a pH of 2.7 suppresses the ionization of the carboxylic acid groups (pKa ~3.5), ensuring the isomers interact with the stationary phase in their neutral, lipophilic states.
-
Mobile Phase B (Organic): 100% Acetonitrile. Causality: Acetonitrile provides lower viscosity and sharper peak shapes for aromatic acids compared to methanol.
Phase 2: Gradient Elution Programming
-
0.0 - 1.3 min: 13% B (Isocratic hold to focus the analytes and elute highly polar matrix salts).
-
1.3 - 9.0 min: Linear ramp from 13% B to 28% B (The critical separation window for the closely eluting 2,4- and 2,3-isomers).
-
9.0 - 13.0 min: Ramp to 80% B (Column wash to remove strongly retained hydrophobic impurities).
-
Parameters: Flow Rate at 0.45 mL/min; Column Temperature at 45°C (lowers mobile phase viscosity, increasing mass transfer rates).
Phase 3: System Suitability & Internal Validation
-
Blank Injection: Run the gradient with mobile phase only to establish a baseline and rule out ghost peaks.
-
System Suitability Standard (SST): Inject a known equimolar mixture of 2,3-difluoro and 2,4-difluoro isomers.
-
Validation Gate: The system is only authorized for sample analysis if the critical pair resolution ( Rs ) is ≥1.5 . If Rs<1.5 , the column must be washed or the gradient slope reduced.
-
Peak Purity Verification: Utilize a Photodiode Array (PDA) detector scanning from 210 nm to 280 nm. The software must confirm that the UV spectral match at the peak start, apex, and end is >990/1000, validating that no co-elution is occurring.
Visualizing the Separation Workflow
Fig 1. Self-validating HPLC workflow for separating difluoro positional isomers.
References
- Source: mostwiedzy.
- 2-Fluorobenzoic acid | 445-29-4 - Physicochemical Properties Source: Benchchem URL
- MASTER - IAEA International Nuclear Information System (Fluorinated Benzoic Acids Tracer Study)
Sources
Resolving the Solid-State Conformation of N-Aryl-3-oxobutanamide Derivatives: A Comparative Guide to X-Ray Crystallography Workflows
As a Senior Application Scientist specializing in small-molecule structural analysis, I frequently encounter the unique crystallographic challenges posed by N-aryl-3-oxobutanamide derivatives (commonly known as acetoacetanilides). These molecules are highly versatile scaffolds in medicinal chemistry, serving as critical intermediates in the multicomponent synthesis of complex heterocycles like pyrimidines, piperidines, and thiophenes.
However, obtaining high-quality X-ray crystallography data for these compounds is notoriously difficult. In the solid state, unsubstituted acetoacetanilide predominantly crystallizes as the keto-amide tautomer, where molecules are linked by intermolecular hydrogen bonds that force the benzoyl ketone to rotate out of the plane of the amide 1. When aryl substituents (e.g., halogens, nitro groups) are introduced, they drastically alter the delicate balance of intra- versus intermolecular hydrogen bonding 1. This conformational flexibility often leads to polymorphism, twinning, or the formation of microcrystalline powders rather than the single-domain crystals required for high-resolution diffraction.
This guide objectively compares the methodologies and technologies required to resolve these challenging structures, providing self-validating protocols to ensure absolute scientific integrity in your crystallographic workflows.
Strategic Crystallization: Thermodynamic vs. Kinetic Control
The first barrier to acquiring reliable X-ray data is the crystallization process itself. Because N-aryl-3-oxobutanamide derivatives possess highly active methylene groups and multiple hydrogen-bond donors/acceptors (N-H, C=O), rapid precipitation traps kinetic polymorphs. We must compare the two primary methods used in the field: Slow Evaporation and Vapor Diffusion .
Table 1: Comparative Analysis of Crystallization Methodologies
| Parameter | Slow Evaporation | Vapor Diffusion |
| Control Mechanism | Kinetic (Solvent loss drives supersaturation) | Thermodynamic (Antisolvent diffusion lowers solubility) |
| Solvent System | Single solvent (e.g., Ethanol, Ethyl Acetate) | Binary system (e.g., Dichloromethane / n-Hexane) |
| Impact on H-Bonding | Prone to forming solvent-complexed pseudopolymorphs. | Allows slow alignment of stable N–H···O networks 2. |
| Crystal Quality | Often yields twinned or clustered needles. | Yields highly faceted, single-domain block crystals. |
| Best Used For | Highly soluble, rigid derivatives. | Conformationally flexible or multicomponent products. |
Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol must function as a self-validating system. Below are the optimized methodologies for processing N-aryl-3-oxobutanamide derivatives.
Protocol A: Vapor Diffusion Crystallization
Designed for complex polycyclic derivatives synthesized from N-aryl-3-oxobutanamides, which often adopt complex chair-like conformations in the solid state 3.
-
Dissolution: Dissolve 10 mg of the purified derivative in 0.5 mL of Dichloromethane (DCM) inside a 2 mL inner glass vial.
-
Causality: DCM fully solvates the compound without acting as a strong hydrogen-bond donor/acceptor, preventing the solvent from competing with the molecule's intrinsic intermolecular hydrogen bonding.
-
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter.
-
Validation Checkpoint: Illuminate the vial with a laser pointer. The solution must be optically clear (no Tyndall effect). Any scattering indicates undissolved nanoparticles that will act as heterogeneous nucleation sites, causing rapid, uncontrolled precipitation.
-
-
Chamber Setup: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of n-Hexane. Cap the outer vial tightly and seal with Parafilm.
-
Causality: The highly volatile n-Hexane slowly diffuses into the DCM, gradually lowering the dielectric constant of the solution. This slow thermodynamic shift ensures that molecules have the time to orient into their lowest-energy crystal lattice.
-
-
Harvesting: Isolate crystals after 3–7 days.
-
Validation Checkpoint: Examine the crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly every 90° of rotation. If the crystal shows a mosaic of colors, it is twinned and must be recrystallized.
-
Protocol B: X-Ray Diffraction Data Collection & Processing
Standardized for structural confirmation using intrinsic phasing 4.
-
Mounting: Harvest a single crystal using a 50 μm MiTeGen loop, coat it in Paratone-N oil, and rapidly transfer it to the goniometer under a 100 K nitrogen stream.
-
Causality: Cryocooling to 100 K minimizes atomic thermal motion (reducing Debye-Waller factors). This significantly improves high-angle reflection intensity, which is absolutely vital for resolving the exact positions of the keto-enol hydrogen atoms.
-
-
Data Acquisition: Collect diffraction frames using a Bruker APEXII CCD diffractometer (or equivalent) equipped with a Cu Kα source.
-
Integration & Phasing: Integrate frames using APEX3/SADABS and solve the structure by intrinsic phasing using the OLEX2 or SHELXT programs 4.
-
Validation Checkpoint: The initial structure solution must yield an R1 factor < 10% before anisotropic refinement. A higher initial R1 indicates an incorrect space group assignment or unresolved twinning. Refine with full-matrix least-squares methods based on F² (SHELXL) 4.
-
X-Ray Source Technologies: Overcoming Weak Diffraction
When dealing with complex multicomponent reaction products of acetoacetanilide (e.g., bicyclic pyran or piperidine derivatives), crystals are often smaller than 20 μm. Here, the choice of X-ray source dictates the success of the experiment. We compare In-house Microfocus Cu Kα against Synchrotron Radiation.
Table 2: Quantitative Comparison of X-Ray Source Performance
| Parameter | In-house Microfocus (Cu Kα) | Synchrotron Beamline | Causality / Scientific Rationale |
| Wavelength (λ) | 1.5418 Å | Tunable (Typically ~0.7–1.0 Å) | Cu Kα provides a higher scattering cross-section for light atoms (C, H, N, O) compared to Mo Kα. |
| Minimum Crystal Size | ~50 x 50 x 50 μm | < 10 x 10 x 10 μm | Synchrotron flux density is orders of magnitude higher, allowing diffraction from microcrystals. |
| Resolution Limit (d_min) | ~0.80 Å | < 0.60 Å | Higher flux at the synchrotron pushes the observable diffraction to higher angles, critical for resolving subtle tautomeric bond length differences. |
| Signal-to-Noise (I/σI) | Moderate at high angles | Excellent across all angles | Synchrotron detectors (e.g., EIGER pixel detectors) have zero read noise, drastically improving I/σI for weakly diffracting acetoacetanilides. |
Workflow Visualization
To streamline decision-making in the lab, follow this logical progression for structural determination.
Workflow for X-ray crystallographic analysis of N-aryl-3-oxobutanamide derivatives.
Conclusion
Resolving the solid-state structures of N-aryl-3-oxobutanamide derivatives requires a deliberate departure from generic crystallographic workflows. Because the aryl substituents heavily dictate the intra- and intermolecular hydrogen bonding networks, thermodynamic crystallization techniques (like vapor diffusion) are vastly superior to kinetic methods. Furthermore, ensuring high data redundancy and leveraging Cu Kα or Synchrotron sources will provide the necessary resolution to accurately model the keto-enol tautomerism inherent to these vital chemical scaffolds.
References
- Source: wikipedia.
- Source: mdpi.
- Source: buxdu.
- Source: beilstein-journals.
Sources
Elemental Analysis Standards for Fluorinated Organic Intermediates: A Comparative Guide
Executive Summary: The Analytical Bottleneck in Fluorine Chemistry
Fluorine’s high electronegativity and the thermodynamic stability of the carbon-fluorine (C-F) bond make fluorinated organic intermediates highly desirable in pharmaceutical and agrochemical development. Introducing fluorine improves an active pharmaceutical ingredient's (API) metabolic stability, lipophilicity, and target binding affinity[1]. However, these exact properties create significant bottlenecks in elemental analysis.
As a Senior Application Scientist, I frequently observe laboratories struggling with incomplete mineralization, matrix interferences, and poor fluorine recovery when relying on legacy sample preparation techniques. This guide objectively compares traditional elemental analysis methods with the modern standard—Combustion Ion Chromatography (CIC)—and provides a self-validating protocol to ensure absolute accuracy in fluorine quantification.
Mechanistic Challenges in Fluorine Analysis
The C-F bond is the strongest single bond in organic chemistry, requiring extreme energy to cleave. When analyzing fluorinated intermediates, traditional combustion often fails to fully mineralize the sample, leading to the formation of volatile fluorocarbons (e.g., CF₄) that escape detection and cause a severe negative bias[1].
Furthermore, at high temperatures, elemental fluorine readily reacts with the silica in quartz combustion tubes to form volatile silicon tetrafluoride (SiF₄)[2]. If the analytical system is not specifically designed to prevent this reaction (e.g., through pyrohydrolysis), the analyte is permanently lost, and the quartz reactor degrades rapidly.
Comparative Analysis: Legacy vs. Modern Standards
Historically, elemental fluorine analysis relied on offline digestion and combustion methods. Today, automated systems have largely replaced these error-prone techniques[3].
-
The Schöniger Flask: Involves manually combusting a sample wrapped in ashless paper inside an oxygen-filled flask, followed by titration or ion-selective electrode (ISE) analysis. While inexpensive, it poses safety risks, is highly matrix-dependent, and frequently fails to fully mineralize highly fluorinated compounds like trifluoromethyl (-CF₃) groups[4].
-
Combustion Ion Chromatography (CIC): The current gold standard. CIC integrates automated oxidative pyrolytic combustion with ion chromatography. Samples are pyrolyzed in an argon/oxygen atmosphere at ~1000°C, and the resulting hydrogen fluoride (HF) gas is continuously swept into an aqueous absorbing solution, which is then directly injected into the IC system[5][6].
Table 1: Objective Comparison of Elemental Analysis Methods
| Analytical Parameter | Schöniger Flask + ISE/Titration | Oxygen Bomb + IC | Combustion Ion Chromatography (CIC) |
| Combustion Temperature | ~800°C (Variable & uncontrolled) | ~1000°C (High pressure) | 1000°C - 1050°C (Controlled furnace) |
| Throughput & Automation | Low (Manual, 2-3 samples/hr) | Low (Manual washing required) | High (Fully automated autosampler) |
| C-F Bond Cleavage | Often incomplete for -CF₃ groups | Good, but prone to contamination | Excellent (Complete mineralization) |
| Matrix Interferences | High (Requires manual extraction) | Medium | Low (Matrix eliminated during pyrolysis) |
| Safety Profile | High risk (Manual handling of O₂) | Moderate risk (High pressure) | Low risk (Automated, enclosed system) |
Deep Dive: The CIC Workflow and Causality
To understand why CIC outperforms legacy methods, we must examine the causality behind its system design. The workflow is a continuous, closed-loop process that eliminates manual transfer steps[3].
Figure 1: Automated CIC workflow demonstrating the continuous transition from oxidative pyrolysis to IC.
The Causality of Pyrohydrolysis: During the combustion step, an Argon carrier gas prevents premature oxidation, while Oxygen is introduced in the high-temperature zone to ensure complete pyrolysis. Crucially, water is introduced to create pyrohydrolytic conditions. The water provides the hydrogen necessary to convert elemental fluorine into Hydrogen Fluoride (HF) gas, actively preventing the fluorine from reacting with the quartz tube to form SiF₄[3].
Self-Validating Experimental Protocol: CIC for Fluorinated Intermediates
Trust in analytical data requires a self-validating system. The following protocol embeds quality control directly into the workflow to ensure accuracy and reproducibility.
Materials & Reagents:
-
Combustion IC System (Combustion module + Absorber + IC)[7].
-
Suppressed anion exchange column optimized for fluoride retention.
-
Certified Reference Material (CRM) (e.g., 4-fluorobenzoic acid).
-
Tungsten oxide (WO₃) combustion accelerator.
Step-by-Step Methodology:
-
System Blank Validation: Run an empty ceramic sample boat through the entire combustion and IC cycle.
-
Causality: Quartz tubes can retain trace fluorine from previous runs (memory effect). The blank must yield a fluoride peak below the Limit of Detection (LOD) to prove system cleanliness before proceeding.
-
-
Automated Calibration: Utilize an intelligent Partial Loop Injection Technique to generate a multi-point calibration curve (0.1 to 10.0 µg/mL) from a single multi-ion standard[6].
-
Causality: This eliminates human error inherent in manual serial dilutions and validates the linear dynamic range of the detector.
-
-
Sample Preparation: Accurately weigh 1-5 mg of the fluorinated organic intermediate into a sample boat. Cover the sample with a layer of WO₃.
-
Causality: WO₃ acts as an oxygen donor and combustion accelerator. If the intermediate contains alkaline earth metals, WO₃ prevents the formation of non-volatile metal fluorides, ensuring 100% of the fluorine is released as gas.
-
-
Controlled Combustion: Set the furnace temperature to 1050°C. Program the autosampler to introduce the boat at a controlled, slow rate (e.g., 1 mm/s).
-
Causality: Rapid introduction causes explosive combustion, leading to soot formation and incomplete C-F bond cleavage.
-
-
Absorption and Injection: The combustion gases are swept into the absorber module containing 18 MΩ deionized water (or dilute H₂O₂ if sulfur is co-analyzed)[8]. The system automatically injects an aliquot into the IC.
-
Spike Recovery (The Self-Validation Step): Post-analysis, spike a known concentration of liquid fluoride standard directly onto a second aliquot of the solid sample matrix and re-analyze.
-
Causality: A recovery rate of 90-110% definitively proves that the specific sample matrix is not suppressing combustion efficiency or IC detection[5].
-
Fluorine Mass Balance: Contextualizing the Data
In pharmaceutical development, researchers must often differentiate between the active fluorinated intermediate, extractable organic fluorine (EOF), and inorganic fluoride (IF) degradation products.
Figure 2: Logical framework for Fluorine Mass Balance, separating Total Fluorine into distinct fractions.
By comparing the Extractable Organic Fluorine (EOF) obtained via CIC with the targeted LC-MS/MS quantification of the known intermediate, researchers can identify the "Unidentified Organic Fluorine" (UOF) gap. This gap often corresponds to unknown fluorinated degradants, side-products, or metabolites that would otherwise go unnoticed[7].
Quantitative Performance Data
The analytical superiority of CIC over legacy methods is evident in its quantitative metrics. Table 2 summarizes typical performance data comparing CIC to the Schöniger flask method for a heavily fluorinated intermediate containing multiple -CF₃ groups.
Table 2: Performance Metrics for Highly Fluorinated Intermediates
| Performance Metric | Schöniger Flask | Combustion IC (CIC) |
| Recovery Rate (-CF₃ groups) | 75% - 88% (Negative Bias) | 98% - 102% (Quantitative) |
| Relative Standard Deviation (RSD) | > 5.0% | < 2.0% |
| Limit of Detection (LOD) | ~10 mg/kg | < 1 mg/kg |
| Analysis Time per Sample | 30 - 45 mins (Labor intensive) | 15 - 20 mins (Automated) |
References
-
ThermoFisher Scientific. "Determination of Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrolytic Combustion Followed by Ion Chromatography"5
-
Metrohm. "Combustion Ion Chromatography" 6
-
ACS Publications. "Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum" 9
-
ThermoFisher Scientific. "Determination of Halogens in Polymers and Electronics Using a Combustion Ion Chromatography System" 8
-
Diva-Portal. "Fluorine mass balance in wildlife and consumer products" 4
-
Trace Elemental Instruments. "Terminology - Combustion Ion Chromatography" 3
-
NIH. "Unknown Organofluorine Mixtures in U.S. Adult Serum: Contribution from Pharmaceuticals?" 7
-
Norden.org. "Overview on PFAS analytical methods" 10
-
Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer" 2
-
Springer. "Elemental Fluorine in Organic Chemistry" 1
Sources
- 1. 20.210.105.67 [20.210.105.67]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. teinstruments.com [teinstruments.com]
- 4. diva-portal.org [diva-portal.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Unknown Organofluorine Mixtures in U.S. Adult Serum:Contribution from Pharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pub.norden.org [pub.norden.org]
Distinguishing N-(2,3-difluorophenyl)-3-oxobutanamide Impurities by TLC: A Comparative Methodological Guide
Executive Summary
N-(2,3-difluorophenyl)-3-oxobutanamide is a critical fluorinated acetoacetanilide intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including complex heterocyclic therapeutics[1][2]. During its synthesis, the reaction matrix becomes populated with unreacted starting materials, isomeric byproducts, and degradation impurities[3][4]. This guide provides a comprehensive, self-validating Thin Layer Chromatography (TLC) methodology to objectively distinguish these impurities, comparing its utility against instrumental alternatives like HPLC and GC.
Mechanistic Context: The Impurity Profile
To design an effective analytical method, we must first establish the causality behind the impurities present in the crude mixture. The synthesis typically involves the amidation of 2,3-difluoroaniline with diketene or ethyl acetoacetate (EAA)[1][2]. This pathway inherently generates specific classes of impurities:
-
Unreacted 2,3-Difluoroaniline (Starting Material): A basic, nucleophilic aromatic amine. It is prone to oxidative degradation upon prolonged exposure to air and light, forming highly colored polymeric impurities[4].
-
Acetoacetamide / Ethyl Acetoacetate (Reagents/Degradation): Excess aliphatic reagents or their hydrolysis products. These lack extended aromatic conjugation, making them difficult to detect via standard UV methods[3][5].
-
N,N'-bis(2,3-difluorophenyl)urea (Dimer Byproduct): Formed via side-reactions with isocyanate intermediates or moisture. This impurity is highly polar and exhibits strong hydrogen-bonding capabilities.
-
Enol-Tautomers: The 3-oxobutanamide moiety exists in a dynamic keto-enol equilibrium. Under certain chromatographic conditions, this can lead to peak broadening or "ghost" spotting if the tautomerization rate is similar to the elution rate[4].
Caption: Synthetic pathway of N-(2,3-difluorophenyl)-3-oxobutanamide and impurity origins.
Methodological Comparison: TLC vs. HPLC vs. GC
While High-Performance Liquid Chromatography (HPLC) is the gold standard for final API release, High-Performance Thin Layer Chromatography (HPTLC) offers distinct, field-proven advantages for in-process monitoring and rapid impurity screening[6]. The table below objectively compares these techniques based on performance metrics relevant to crude pharmaceutical intermediates.
| Performance Metric | TLC / HPTLC | HPLC-UV | GC-FID |
| Matrix Tolerance | High: Single-use plates tolerate crude, polymeric mixtures without degradation[6]. | Moderate: Requires rigorous sample filtration; crude polymers can permanently clog columns. | Low: Non-volatile urea dimers and salts will degrade the inlet and column. |
| Analysis Throughput | Parallel: 10-20 samples run simultaneously in 15 minutes. | Serial: 15-30 minutes per single sample[6]. | Serial: 20-40 minutes per single sample. |
| Detection Scope | Comprehensive: Orthogonal (UV + Chemical Stains) detects both chromophoric and aliphatic species[7]. | Limited: UV detection misses aliphatic impurities (e.g., acetoacetamide)[5]. | Broad: FID detects all carbon-containing compounds. |
| Resolution | Moderate: Sufficient for distinguishing major impurity classes[8]. | Very High: Excellent for closely related structural isomers. | High: Excellent, provided analytes are thermally stable. |
Experimental Protocol: High-Resolution TLC Method
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . It employs specific chemical modifiers to correct for molecular interactions and uses orthogonal detection to prevent false negatives.
The Causality of Mobile Phase Selection
Standard silica gel ( SiO2 ) possesses surface silanol groups (-Si-OH) that are weakly acidic[9]. Because 2,3-difluoroaniline is a basic amine, it interacts strongly with these acidic sites via acid-base interactions. If eluted with a standard neutral solvent (e.g., pure Hexane/Ethyl Acetate), the aniline will irreversibly adsorb or "streak" up the plate, masking other impurities[9].
The Solution: We introduce 1% Triethylamine (TEA) into the mobile phase. TEA acts as a sacrificial competing base, neutralizing the acidic silanol sites and allowing the fluorinated aniline to partition sharply based on its inherent polarity[9].
Step-by-Step Execution Workflow
-
Sample Preparation: Dissolve 5 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM). Prepare separate 1 mg/mL reference standard solutions of pure 2,3-difluoroaniline and ethyl acetoacetate.
-
Stationary Phase: Use aluminum-backed Silica Gel 60 F254 plates. The F254 indicator is mandatory for the primary UV detection step[7][8][10].
-
Spotting: Apply 2 µL of the crude mixture and reference standards 1.5 cm from the bottom of the plate using a glass capillary.
-
Chamber Saturation: Prepare the mobile phase: Hexane : Ethyl Acetate (70:30 v/v) + 1% TEA [2][9]. Pour into a twin-trough chamber, insert a filter paper pad, and allow 15 minutes for vapor saturation.
-
Elution: Place the plate in the chamber and elute until the solvent front reaches 80% of the plate height. Remove and dry thoroughly with a heat gun to evaporate the TEA.
Orthogonal Visualization Strategy
Relying solely on UV light is a critical error in acetoacetanilide synthesis, as aliphatic impurities will be invisible[7]. We employ a two-step orthogonal detection system:
-
Primary Detection (UV 254 nm): The conjugated aromatic rings of the product, the aniline, and the urea dimer absorb UV light, quenching the plate's fluorescence and appearing as dark spots[7].
-
Secondary Detection (Potassium Permanganate Stain): Submerge the plate in a KMnO4 solution (1.5g KMnO4 , 10g K2CO3 , 1.25mL 10% NaOH in 200mL water) and gently heat. KMnO4 oxidizes the aliphatic double bonds (enol forms) and unreacted aliphatic reagents (acetoacetamide/EAA), reducing Mn(VII) to MnO2 . These impurities reveal themselves as bright yellow spots against a deep purple background[7][10].
Caption: Step-by-step orthogonal TLC workflow for comprehensive impurity profiling.
Data Interpretation & Expected Results
By utilizing the optimized Hexane:EtOAc + TEA system combined with orthogonal detection, the components of the reaction matrix can be distinctly identified based on their Retardation Factor ( Rf ) and visualization characteristics.
Quantitative Summary of TLC Data
| Compound / Impurity | Expected Rf Value | UV 254 nm Response | KMnO4 Stain Response | Mechanistic Rationale |
| 2,3-Difluoroaniline (Impurity A) | 0.65±0.05 | Strong (Dark Spot) | Moderate (Brown) | Highly non-polar when silanol sites are neutralized by TEA. |
| N-(2,3-difluorophenyl)-3-oxobutanamide (Target) | 0.45±0.05 | Strong (Dark Spot) | Strong (Yellow) | Moderate polarity; enol tautomer rapidly oxidizes under KMnO4 . |
| Ethyl Acetoacetate / Acetoacetamide (Impurity B) | 0.30±0.05 | Invisible | Strong (Yellow) | Aliphatic nature renders it UV-inactive; requires chemical staining[5][7]. |
| Urea Dimer (Impurity C) | 0.15±0.05 | Strong (Dark Spot) | Weak | Highly polar due to dual amide hydrogen-bonding networks; strongly retained on silica. |
Note: If tailing is observed for the Rf=0.65 spot, ensure the plate was fully dried and the TEA concentration in the mobile phase is strictly maintained at 1%[9].
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Re‐evaluation of acesulfame K (E 950) as food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Forensics Course — Free Online, Certificate & Lifetime [2026] | Elevify [elevify.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2023146989A1 - Compounds and methods of use - Google Patents [patents.google.com]
UV-Vis spectral properties of fluorinated acetoacetanilides
In-Depth Comparison Guide: UV-Vis Spectral Properties of Fluorinated Acetoacetanilides vs. Non-Fluorinated Analogues
Executive Summary
Acetoacetanilides are fundamental building blocks in the synthesis of high-performance organic pigments, active pharmaceutical ingredients, and metal chelators. The photophysical properties of these compounds—specifically their ultraviolet-visible (UV-Vis) absorption spectra—are highly sensitive to aromatic ring substitutions. This guide provides an in-depth, objective comparison of the versus their non-fluorinated analogues, offering researchers critical mechanistic insights and validated experimental protocols.
Mechanistic Insights: The Causality of Fluorine Positioning
The baseline UV-Vis spectrum of an unsubstituted acetoacetanilide typically exhibits two to three primary absorption bands between 250 nm and 380 nm[1]. These bands correspond to the π→π∗ transitions of the aromatic ring and the n→π∗ transitions of the conjugated keto-enol/amide system.
When a highly electronegative fluorine atom is introduced to the phenyl ring, it exerts both inductive electron-withdrawing and resonance electron-donating effects. However, as a Senior Application Scientist, I must emphasize that the most profound impact on the UV-Vis spectrum is driven by steric and conformational changes rather than pure electronics:
-
Ortho-Fluorination (2'-Fluoroacetoacetanilide): Placing the fluorine atom at the ortho position forces the molecule into a highly planar conformation[2]. This planarity is rigidly stabilized by strong intramolecular hydrogen bonding between the amide N-H group and the ortho-fluorine or adjacent carbonyl oxygen[3]. Because the molecule is flat, π -conjugation is maximized across the entire molecular axis. Causality dictates that this extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (red shift, higher λmax ) and a hyperchromic effect (increased molar absorptivity, ϵ ).
-
Meta- and Para-Fluorination (3'- and 4'-Fluoroacetoacetanilide): In stark contrast, fluorine atoms at the meta or para positions are geometrically precluded from participating in this intramolecular hydrogen-bonding network[2]. To achieve thermodynamic stability, these molecules adopt a twisted conformation that favors intermolecular hydrogen bonding with neighboring molecules or the solvent[3]. This structural twist breaks the coplanarity between the aromatic ring and the acetoacetamide moiety, effectively truncating the conjugated system. Consequently, this disruption leads to a hypsochromic shift (blue shift, lower λmax ) and a hypochromic effect (reduced ϵ ) compared to the ortho-isomer.
Comparative UV-Vis Spectral Data
The table below summarizes the comparative spectral performance of these derivatives, highlighting the direct relationship between structural conformation and optical properties.
| Compound | Substitution | Structural Conformation | λmax (nm) in EtOH | Molar Absorptivity ( ϵ , M−1cm−1 ) |
| Acetoacetanilide | None | Mixed (Keto-Enol equilibrium) | ~260 - 265 | Baseline (~15,000) |
| 2'-Fluoroacetoacetanilide | Ortho-Fluoro | Planar (Intramolecular H-bond) | ~275 - 280 (Bathochromic) | High (~22,000) |
| 3'-Fluoroacetoacetanilide | Meta-Fluoro | Twisted (Intermolecular H-bond) | ~255 - 260 (Hypsochromic) | Moderate (~12,500) |
| 4'-Fluoroacetoacetanilide | Para-Fluoro | Twisted (Intermolecular H-bond) | ~258 - 262 (Hypsochromic) | Moderate (~14,000) |
| (Note: Exact values are matrix-dependent; the relative shifts demonstrate the structure-property relationship.) |
Pathway of Fluorination Effects on UV-Vis Properties
Mechanistic pathway of fluorination position effects on acetoacetanilide UV-Vis spectral properties.
Experimental Methodology: Self-Validating Protocol for UV-Vis Acquisition
To ensure high trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the UV-Vis spectra of acetoacetanilides.
Step 1: Analyte Purification & Verification
-
Action: Purify the synthesized fluorinated acetoacetanilide via recrystallization and verify purity using 1 H NMR prior to optical analysis.
-
Causality: Trace impurities (such as unreacted fluoroanilines from the synthesis step) possess highly active UV chromophores. If present, they will artificially inflate the molar absorptivity and skew the λmax , rendering the comparative data useless.
Step 2: Solvent Selection and Tautomeric Control
-
Action: Prepare all solutions in spectroscopic-grade ethanol.
-
Causality: Acetoacetanilides exist in a dynamic keto-enol tautomeric equilibrium. The choice of solvent dictates the dominant tautomer. Polar protic solvents like ethanol stabilize the enol form of the diketo moiety through hydrogen bonding, which is evidenced by specific absorbance characteristics in the UV-Vis spectra[4]. Consistency in solvent choice is mandatory for comparative analysis.
Step 3: Preparation of the Analytical Matrix
-
Action: Prepare a 1.0×10−3 M stock solution in ethanol. Perform serial volumetric dilutions to create a working range of 1.0×10−5 M to 5.0×10−5 M.
Step 4: Baseline Correction (The Self-Validation Step)
-
Action: Fill two matched 1-cm pathlength quartz cuvettes with the exact same batch of ethanol used for the dilutions. Run a baseline scan from 200 nm to 500 nm and zero the spectrophotometer.
-
Causality: Cuvette mismatches and trace solvent impurities cause baseline drift. Blanking with the exact solvent matrix isolates the electronic transitions of the fluorinated compound from background noise.
Step 5: Spectral Acquisition and Beer-Lambert Validation
-
Action: Scan the working solutions from 200 nm to 500 nm using a bandwidth of ≤1 nm. Plot the Absorbance vs. Concentration at the determined λmax .
-
Causality: A strictly linear plot passing through the origin validates that the compound is not undergoing concentration-dependent aggregation (e.g., excimer or dimer formation) in solution. This confirms that the calculated ϵ is an intrinsic, reliable property of the monomeric fluorinated acetoacetanilide.
References
-
PLOS One - Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides[Link]
-
Indian Journal of Pharmaceutical Sciences - Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line[Link]
-
ResearchGate - Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide[Link]
-
ResearchGate - Greig CHISHOLM | University of Glasgow | UofG | School of Chemistry | Research profile [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
